Anti-infective agent 4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12F3N5O4 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-nitro-7-[[5-[4-(trifluoromethoxy)phenyl]-2-pyridinyl]methyl]imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C19H12F3N5O4/c20-19(21,22)31-15-5-2-12(3-6-15)13-1-4-14(23-9-13)10-26-8-7-25-11-16(27(29)30)24-17(25)18(26)28/h1-9,11H,10H2 |
InChI Key |
YGQBEUJUYKJJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
"Anti-infective agent 4" mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Anti-infective Agent 4 For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AIA-4) is a novel synthetic compound demonstrating potent, broad-spectrum antibacterial activity. This document elucidates the core mechanism of action of AIA-4, detailing its dual-targeting strategy against essential bacterial enzymes and its secondary disruptive effects on the bacterial cell membrane. Through a combination of enzymatic assays, microbiological studies, and membrane potential analyses, a comprehensive model of AIA-4's bactericidal activity has been developed. This guide provides detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support further research and development.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new anti-infective agents with novel mechanisms of action is crucial to combat this threat.[1][2] this compound (AIA-4) has emerged as a promising candidate, exhibiting robust activity against a wide range of Gram-positive and Gram-negative pathogens, including clinically relevant resistant strains. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the potent bactericidal effects of AIA-4.
Core Mechanism of Action
AIA-4 employs a multi-pronged attack on bacterial cells, ensuring rapid and efficient killing while potentially lowering the frequency of resistance development. The primary and secondary mechanisms are detailed below.
Primary Mechanism: Dual Inhibition of Type II Topoisomerases
AIA-4's principal mechanism of action is the simultaneous inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][5][6] These enzymes are critical for managing DNA topology during replication, repair, and segregation.[3][4]
-
DNA Gyrase (GyrA and GyrB subunits): Responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription.
-
Topoisomerase IV (ParC and ParE subunits): Primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.[3]
By forming a stable ternary complex with the enzyme and DNA, AIA-4 traps the topoisomerases in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks.[4] This irreparable DNA damage triggers a cascade of events culminating in cell death. The dual-targeting nature of AIA-4 is a key strategic advantage, as simultaneous mutations in both target enzymes would be required for the development of high-level resistance.[4][5][7]
Secondary Mechanism: Disruption of Bacterial Membrane Potential
At concentrations at or above the minimum inhibitory concentration (MIC), AIA-4 exhibits a secondary, rapid bactericidal mechanism involving the disruption of the bacterial cell membrane's electrochemical potential.[8][9][10] This effect is characterized by a swift depolarization of the membrane, leading to a loss of proton motive force.[8] The consequences of this membrane disruption are profound and include:
-
Inhibition of ATP synthesis.
-
Disruption of ion transport.
-
Impaired uptake of essential nutrients.
-
Leakage of intracellular components.
This direct assault on the bacterial membrane complements the primary mechanism by rapidly incapacitating the cell's energy-generating capacity and compromising its physical integrity.[9]
Signaling Pathway Analysis: Induction of the SOS Response
The extensive DNA damage caused by AIA-4's inhibition of DNA gyrase and topoisomerase IV is a potent inducer of the bacterial SOS response.[11][12][13][14][15] This is a global stress response network controlled by the LexA repressor and the RecA activator.[13][15] The accumulation of single-stranded DNA at stalled replication forks activates RecA, which in turn facilitates the autocatalytic cleavage of LexA.[15] This leads to the derepression of numerous genes involved in DNA repair and damage tolerance.[15] While the SOS response is a survival mechanism, its activation in the context of AIA-4 treatment is ultimately futile due to the overwhelming DNA damage and the concurrent disruption of the cell membrane.
AIA-4 induced SOS response pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various in vitro studies of AIA-4.
Table 1: Minimum Inhibitory Concentrations (MIC) of AIA-4
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.25 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.125 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 1.0 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.5 |
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | 1.0 |
Table 2: IC50 Values for Topoisomerase Inhibition
| Enzyme | Source | IC50 (µM) |
| DNA Gyrase | E. coli | 0.8 |
| Topoisomerase IV | E. coli | 1.2 |
| DNA Gyrase | S. aureus | 0.6 |
| Topoisomerase IV | S. aureus | 0.9 |
Table 3: Bacterial Membrane Depolarization
| Bacterial Strain | AIA-4 Concentration (x MIC) | % Depolarization (at 30 min) |
| E. coli ATCC 25922 | 1x | 65% |
| E. coli ATCC 25922 | 2x | 85% |
| E. coli ATCC 25922 | 4x | >95% |
| S. aureus ATCC 29213 | 1x | 70% |
| S. aureus ATCC 29213 | 2x | 90% |
| S. aureus ATCC 29213 | 4x | >95% |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of AIA-4 was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of AIA-4 dilutions: A stock solution of AIA-4 is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
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Inoculum preparation: Bacterial strains are grown to the logarithmic phase in CAMHB and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Inoculation and incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC determination: The MIC is defined as the lowest concentration of AIA-4 that completely inhibits visible bacterial growth.
Workflow for MIC determination.
Topoisomerase Inhibition Assay
The inhibitory activity of AIA-4 against DNA gyrase and topoisomerase IV was assessed using supercoiling and decatenation assays, respectively.
-
Reaction setup: The reaction mixture contains purified recombinant enzyme (DNA gyrase or topoisomerase IV), the appropriate DNA substrate (relaxed plasmid for gyrase, catenated DNA for topoisomerase IV), ATP, and varying concentrations of AIA-4 in a suitable reaction buffer.
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Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 60 minutes).
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Reaction termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Agarose gel electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Analysis: The gel is stained with a fluorescent DNA dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to the supercoiled or decatenated DNA is quantified to determine the extent of enzyme inhibition. The IC50 value is calculated as the concentration of AIA-4 that reduces enzyme activity by 50%.
Bacterial Membrane Depolarization Assay
The effect of AIA-4 on bacterial membrane potential was measured using the membrane potential-sensitive fluorescent dye DiSC3(5).
-
Cell preparation: Bacteria are grown to mid-log phase, harvested by centrifugation, and washed with a low-potassium buffer.
-
Dye loading: The cells are resuspended in the same buffer and incubated with DiSC3(5) until a stable level of fluorescence quenching is achieved, indicating dye uptake into the polarized membrane.
-
AIA-4 addition: A baseline fluorescence is recorded before the addition of various concentrations of AIA-4.
-
Fluorescence monitoring: The change in fluorescence is monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.
-
Data analysis: The percentage of depolarization is calculated relative to a positive control (e.g., a known membrane-depolarizing agent like gramicidin).
Workflow for membrane depolarization assay.
Conclusion
This compound exhibits a potent and multifaceted mechanism of action against a broad spectrum of bacteria. Its primary dual-targeting of DNA gyrase and topoisomerase IV disrupts essential DNA metabolic processes, leading to catastrophic DNA damage and the induction of the SOS response. This is complemented by a rapid, secondary mechanism that compromises the integrity and function of the bacterial cell membrane. This combined assault makes AIA-4 a highly effective bactericidal agent and a promising lead compound for the development of new therapies to address the growing crisis of antibiotic resistance. Further studies should focus on the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for resistance development to fully characterize the therapeutic potential of AIA-4.
References
- 1. Novel Targets and Mechanisms in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics with novel mode of action as new weapons to fight antimicrobial resistance. | Semantic Scholar [semanticscholar.org]
- 3. Dual targeting DNA gyrase B (GyrB) and topoisomerse IV (ParE) inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of heteroaryl isothiazolones in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Induction of the SOS response by new 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 14. Induction of the SOS response by new 4-quinolones. | Semantic Scholar [semanticscholar.org]
- 15. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-infective agent 4" discovery and synthesis
An in-depth analysis of scientific and patent literature reveals no specific, publicly recognized compound identified as "Anti-infective agent 4." This designation is likely a placeholder, an internal development codename not yet disclosed in public-facing research, or a term used in a specific, non-indexed context.
To generate the requested in-depth technical guide, a more specific identifier for the molecule is required. Please provide one of the following:
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Chemical Name: The systematic name of the compound (e.g., (4R,5S,6S)-3-(dipropyl-sulfamoyl)oxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid).
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Common or Brand Name: The generally accepted or marketed name (e.g., Meropenem).
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Research Codename: A designation used during its development phase (e.g., GSK-299423).
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Publication or Patent Identifier: A DOI (Digital Object Identifier) for a scientific paper or a patent number (e.g., US9193748B2) that describes the discovery, synthesis, or activity of the agent.
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"Anti-infective agent 4" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anti-infective agent 4, also identified as compound 73 in recent literature, is a novel nitroimidazopyrazinone derivative demonstrating potent in vitro and in vivo activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers engaged in the discovery and development of new anti-infective therapies.
Chemical Structure and Properties
This compound is a bicyclic nitroimidazole compound. Its detailed chemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-((4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methyl)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]pyrazin-5-one | [1] |
| CAS Number | 2738381-52-5 | [1] |
| Molecular Formula | C₂₁H₁₈N₄O₄ | [1] |
| Molecular Weight | 390.39 g/mol | [1] |
| Chemical Structure |
| [1] |
Biological Activity
This compound has been identified as a potent inhibitor of Trypanosoma cruzi. Its biological activity has been characterized through both in vitro and in vivo studies.
Table 2: In Vitro Activity of this compound against T. cruzi
| Assay | Cell Line | Parameter | Value | Reference |
| Antitrypanosomal Activity | T. cruzi amastigotes in 3T3 cells | IC₅₀ | 0.016 µM | [1] |
| Cytotoxicity | 3T3 cells | CC₅₀ | >37 µM | [1] |
| Selectivity Index | - | CC₅₀ / IC₅₀ | >2312.5 | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Parasite Strain | Dosage | Administration | Result | Reference |
| BALB/c mice | Bioluminescent T. cruzi CL Brener | 50 mg/kg | Oral gavage, once daily for five days | >98-99% reduction in parasite burden | [1] |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the nitroimidazole class, it is hypothesized to act as a prodrug. The nitro group is believed to be enzymatically reduced within the parasite, leading to the formation of reactive nitrogen species. These radical species can induce cytotoxic effects through various pathways, including damage to DNA, proteins, and lipids, ultimately leading to parasite death.
Another proposed mechanism for related nitroimidazoles is the scavenging of essential thiols, such as trypanothione, which is critical for the parasite's antioxidant defense system. Depletion of trypanothione would lead to an increase in oxidative stress and subsequent cell death.
Caption: Hypothesized activation pathway of this compound in Trypanosoma cruzi.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Antitrypanosomal Activity Assay
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Cell Culture: Murine 3T3 fibroblasts are seeded in 96-well plates and incubated to allow for adherence.
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Parasite Infection: The adherent 3T3 cells are infected with transgenic T. cruzi expressing β-galactosidase.
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Compound Application: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to final concentrations ranging from 0.1 nM to 100 µM. These dilutions are added to the infected cell cultures.
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Incubation: The plates are incubated for 48 hours to allow for parasite proliferation and the anti-parasitic effects of the compound to manifest.
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Lysis and Substrate Addition: A solution of chlorophenol red-β-D-galactopyranoside (CPRG) in a non-ionic detergent buffer is added to lyse the cells and provide the substrate for β-galactosidase.
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Data Acquisition: The plates are incubated for a further period to allow for color development, and the absorbance is read at 570 nm using a microplate reader.
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Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Mammalian Cell Cytotoxicity Assay
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Cell Seeding: 3T3 cells are seeded in 96-well plates and incubated overnight.
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Compound Application: Serial dilutions of this compound are added to the cells.
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Incubation: The plates are incubated for the same duration as the antitrypanosomal assay (48 hours).
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Viability Assessment: Cell viability is determined using a resazurin-based assay. Resazurin is added to the wells and incubated to allow viable cells to reduce it to the fluorescent product, resorufin.
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Data Acquisition: Fluorescence is measured using a microplate reader.
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Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vivo Efficacy in a Murine Model of Chagas Disease
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Animal Model: BALB/c mice are used for the in vivo studies.
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Infection: Mice are infected with a bioluminescent strain of T. cruzi (CL Brener).
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Treatment: this compound is formulated for oral administration. A dose of 50 mg/kg is administered daily via oral gavage for a period of five consecutive days.
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Monitoring: Parasite burden is monitored throughout the experiment using in vivo imaging systems (IVIS) to detect the bioluminescent signal from the parasites.
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Data Analysis: The reduction in parasite burden is quantified by comparing the bioluminescent signal in the treated group to that of an untreated control group. The percentage reduction is calculated to determine the in vivo efficacy of the compound.
Caption: Workflow for the evaluation of this compound.
Conclusion
This compound (compound 73) is a promising lead compound for the development of a new treatment for Chagas disease. Its high potency against T. cruzi, significant in vivo efficacy, and favorable selectivity index warrant further investigation. Future studies should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile in more extensive preclinical models.
References
Target Identification and Validation of Anti-Infective Agent 4 (AIA-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the discovery and validation of novel anti-infective agents and their molecular targets. This technical guide provides an in-depth overview of the methodologies for the identification and validation of the cellular target of a novel, hypothetical anti-infective agent, AIA-4. AIA-4 has demonstrated potent activity against a range of Gram-negative bacteria. This document outlines a systematic approach, from initial target deconvolution to definitive validation, to elucidate its mechanism of action. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of new anti-infective therapies.
Introduction
The discovery of new anti-infective drugs is a critical area of research to combat the growing threat of multidrug-resistant pathogens.[1] A crucial step in the development of a new anti-infective agent is the identification and validation of its molecular target(s).[2] This process, often termed target deconvolution, is essential for understanding the compound's mechanism of action, optimizing its efficacy, and assessing potential off-target effects.[3] Phenotypic screening, which identifies compounds that inhibit microbial growth, often precedes knowledge of the specific molecular target.[3] This guide details a comprehensive workflow for the target identification and validation of a promising new candidate, Anti-infective Agent 4 (AIA-4).
Target Identification Strategies for AIA-4
Several orthogonal approaches can be employed to identify the molecular target of AIA-4. These methods can be broadly categorized into affinity-based, expression-based, and computational approaches.
Affinity-Based Approaches
Affinity-based methods rely on the physical interaction between AIA-4 and its protein target.
This technique involves immobilizing a derivative of AIA-4 onto a solid support to capture its binding partners from a cell lysate.[4]
Experimental Protocol: AIA-4 Affinity Chromatography
-
Synthesis of AIA-4 Affinity Probe: Synthesize an analog of AIA-4 with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose).
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Immobilization: Covalently couple the AIA-4 analog to the resin according to the manufacturer's protocol.
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Cell Lysate Preparation: Grow the target bacterium to mid-log phase and prepare a cell-free lysate by sonication or French press.
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Affinity Capture: Incubate the cell lysate with the AIA-4-conjugated resin.
-
Washing: Wash the resin extensively with a buffer to remove non-specific binding proteins.
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Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Genetic and Genomic Approaches
These methods identify genes that, when their expression is altered, confer resistance or hypersensitivity to the compound.
Isolating and sequencing the genomes of mutants resistant to AIA-4 can pinpoint mutations in the target protein or related pathways.
Experimental Protocol: Generation and Sequencing of AIA-4 Resistant Mutants
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Mutant Selection: Expose a large population of the target bacterium to increasing concentrations of AIA-4 to select for spontaneous resistant mutants.
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Resistance Confirmation: Isolate single colonies and confirm their resistance phenotype by determining the minimum inhibitory concentration (MIC) of AIA-4.
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Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the wild-type parent strain.
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Whole-Genome Sequencing: Sequence the genomes using a next-generation sequencing platform.
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Variant Calling: Compare the genome sequences of the resistant mutants to the wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
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Target Gene Identification: Identify genes with recurrent mutations across independently isolated resistant mutants.
Proteomic Approaches
Proteomic methods assess changes in the proteome in response to compound treatment.
TPP measures the change in thermal stability of proteins upon ligand binding. The binding of AIA-4 to its target is expected to increase the target's melting temperature.
Experimental Protocol: Thermal Proteome Profiling
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Treatment: Treat intact bacterial cells with AIA-4 or a vehicle control.
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Heating: Aliquot the treated cells and heat them to a range of different temperatures.
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Lysis and Protein Extraction: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
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Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for quantitative mass spectrometry analysis.
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LC-MS/MS Analysis: Analyze the samples to determine the relative abundance of each protein at each temperature.
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Data Analysis: Plot the melting curves for each protein and identify proteins with a significant thermal shift in the AIA-4 treated samples compared to the control.
Table 1: Summary of Target Identification Results for AIA-4
| Method | Putative Target(s) | Confidence Level |
| Affinity Chromatography | FabI | High |
| Resistant Mutant Sequencing | fabI (G93V mutation) | High |
| Thermal Proteome Profiling | FabI | Medium |
Target Validation
Once a putative target is identified, it must be validated to confirm that it is responsible for the antimicrobial activity of AIA-4.
Genetic Validation
Decreasing the expression of the target gene should lead to increased susceptibility to AIA-4, while overexpressing the target should confer resistance.
Experimental Protocol: Target Gene Overexpression
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Cloning: Clone the wild-type and mutant (e.g., G93V fabI) target gene into an inducible expression vector.
-
Transformation: Transform the expression plasmids into the wild-type bacterial strain.
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MIC Determination: Determine the MIC of AIA-4 for the strains overexpressing the wild-type and mutant target gene, with and without the inducer.
Table 2: MIC of AIA-4 against Target-Modulated Strains
| Strain | Inducer | MIC (µg/mL) |
| Wild-Type | - | 2 |
| Wild-Type + pVector | + | 2 |
| Wild-Type + pFabI-WT | + | 16 |
| Wild-Type + pFabI-G93V | + | >64 |
Biochemical Validation
Directly testing the inhibitory activity of AIA-4 against the purified target protein confirms a direct interaction.
Experimental Protocol: FabI Inhibition Assay
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Protein Expression and Purification: Express and purify recombinant FabI enzyme.
-
Enzyme Assay: Perform an in vitro activity assay for FabI (e.g., monitoring the oxidation of NADH).
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IC50 Determination: Measure the activity of FabI in the presence of a range of concentrations of AIA-4 to determine the half-maximal inhibitory concentration (IC50).
Table 3: In Vitro Inhibition of FabI by AIA-4
| Compound | IC50 (nM) |
| AIA-4 | 50 |
| Triclosan (control) | 25 |
Visualizing Workflows and Pathways
Target Identification Workflow
The following diagram illustrates the integrated workflow for identifying the target of AIA-4.
Caption: Workflow for AIA-4 Target Identification.
Target Validation Workflow
This diagram outlines the steps to validate the identified target.
Caption: Workflow for AIA-4 Target Validation.
Fatty Acid Synthesis Pathway and AIA-4's Mechanism of Action
AIA-4 is hypothesized to inhibit FabI, a key enzyme in the bacterial fatty acid synthesis (FAS) pathway.
Caption: Inhibition of Fatty Acid Synthesis by AIA-4.
Conclusion
The systematic application of complementary target deconvolution methodologies has successfully identified and validated FabI as the molecular target of the novel anti-infective agent, AIA-4. The data from affinity chromatography, resistant mutant sequencing, and thermal proteome profiling converged on FabI, and this was subsequently confirmed through genetic and biochemical validation. This guide provides a robust framework for the target identification and validation of new anti-infective compounds, a critical step in their development as potential therapeutics. Further studies will focus on the structural characterization of the AIA-4-FabI interaction to guide lead optimization efforts.
References
- 1. Novel Targets and Mechanisms in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
Technical Guide: Spectrum of Activity of Anti-infective Agent 4 (Compound 73)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-infective agent 4, also identified as compound 73 in the nitroimidazopyrazinone class, is a novel, orally active compound with potent activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1] This technical guide provides a detailed overview of its spectrum of activity, drawing from preclinical studies. The data herein is primarily sourced from the foundational study by Ang et al. (2022) published in the Journal of Medicinal Chemistry.[1]
Nitroimidazoles are a class of antimicrobial agents that require reductive activation to exert their effects.[2][3] this compound, as a member of the nitroimidazopyrazinone subclass, is effective in suppressing T. cruzi infection in murine models, highlighting its potential for development as a clinical candidate for Chagas disease.[1][4]
Spectrum of Activity: Quantitative Data
The anti-infective activity of Agent 4 has been characterized through both in vitro and in vivo assays. The following tables summarize the currently available quantitative data.
In Vitro Activity
The in vitro potency of this compound was determined against the intracellular amastigote form of Trypanosoma cruzi. Cytotoxicity was concurrently assessed using a mammalian cell line to establish a selectivity index.
Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi
| Organism/Cell Line | Assay Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Trypanosoma cruzi (amastigote) | Antitrypanosomal Activity | IC₅₀ | 0.016 | [1] |
| 3T3 cells (murine fibroblast) | Cytotoxicity | CC₅₀ | >37 |[1] |
In Vivo Efficacy
The efficacy of this compound was evaluated in an acute murine model of Chagas disease. Oral administration of the compound resulted in a significant reduction of the parasite burden.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Chagas Disease
| Parameter | Value/Description | Reference |
|---|---|---|
| Animal Model | Bioluminescent T. cruzi mouse model | [1] |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosing Regimen | Once daily for five days | [1] |
| Efficacy | >98-99% reduction in parasite burden | [1] |
| Observed Adverse Effects | None significant |[1] |
Proposed Mechanism of Action
This compound is a nitroimidazole-based compound, and its mechanism of action is believed to be consistent with other drugs in this class. It functions as a prodrug that requires reductive activation by a parasitic enzyme, specifically a type I nitroreductase (NTR).[3][5] This activation is a critical step, as the reduced metabolites are highly reactive and cytotoxic to the parasite.
The proposed activation pathway is as follows:
-
Uptake: The parent compound, being relatively inert, is taken up by the T. cruzi parasite.
-
Reductive Activation: Within the parasite, the nitro group of the compound is reduced by a type I NTR. This process is oxygen-insensitive.[3]
-
Generation of Reactive Metabolites: The reduction process generates cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, and potentially other radical species.[2]
-
Macromolecular Damage: These reactive metabolites can covalently bind to and damage essential parasitic macromolecules, including DNA, proteins, and thiols like trypanothione, leading to parasite death.[2][6]
Signaling and Activation Pathway Diagram
References
- 1. Nitroimidazopyrazinones with Oral Activity against Tuberculosis and Chagas Disease in Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
"Anti-infective agent 4" in vitro antimicrobial assays
An In-Depth Technical Guide to the In Vitro Antimicrobial Assays of Anti-infective Agent 4
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][3][4] This guide provides a comprehensive overview of the core in vitro antimicrobial assays used to characterize the efficacy of this compound, including detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its bactericidal effects by targeting and inhibiting key enzymes in bacterial DNA synthesis. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[1][3] By binding to the enzyme-DNA complex, the agent stabilizes it, leading to breaks in the DNA that are lethal to the bacterium.[1]
Quantitative Antimicrobial Activity
The in vitro potency of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | Clinical Isolates | ≤0.125 | [6] |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 (MIC90) | [6] |
| Staphylococcus aureus | Clinical Isolates | ≤1.0 | [6] |
| Enterobacteriaceae | Clinical Isolates | ≤2.0 | [7] |
| Listeria monocytogenes | Clinical Isolates | ≤1.0 | [7] |
Table 2: Zone of Inhibition Diameters for this compound
The Kirby-Bauer disk diffusion susceptibility test is used to determine the sensitivity of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8]
| Bacterial Species | Disk Content | Zone Diameter (mm) | Interpretation | Reference(s) |
| Escherichia coli | 5 µg | ≥21 | Susceptible | [9] |
| Staphylococcus aureus | 5 µg | ≥21 | Susceptible | [9] |
| Pseudomonas aeruginosa | 5 µg | ≥21 | Susceptible | [9] |
| E. coli (ATCC 25922) | 10 µg | 33-36 | Susceptible | [10] |
| S. aureus (ATCC 25923) | 10 µg | 25-27 | Susceptible | [10] |
Experimental Protocols
Broth Microdilution for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.[11]
Detailed Methodology:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of this compound at twice the highest desired final concentration in a suitable solvent, then dilute in Mueller-Hinton Broth (MHB).[12]
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[12]
-
Serial Dilution: Add 100 µL of the 2x concentrated this compound solution to the first column of wells. Mix thoroughly and transfer 100 µL to the next column, repeating this two-fold serial dilution across the plate, typically to column 10. Discard 100 µL from column 10.[12] Column 11 serves as a positive growth control (no agent), and column 12 as a sterility control (no bacteria).[12]
-
Inoculum Preparation: From a pure 18-24 hour culture, select several colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.[11] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[11][13]
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.[11]
-
Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]
Kirby-Bauer Disk Diffusion Susceptibility Test
This standardized method is used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition.[14][15]
Detailed Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[14]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[8] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[16] Finally, swab the rim of the agar.[16]
-
Disk Application: Aseptically dispense paper disks impregnated with a standard concentration of this compound onto the inoculated agar surface.[15] Disks should be placed at least 24 mm apart and pressed gently to ensure complete contact with the agar.[15][16]
-
Incubation: Invert the plates and incubate them within 15 minutes of disk application at 35°C ± 2°C for 16-18 hours.[16]
-
Result Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[14] The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established clinical breakpoints.[15]
Conclusion
The in vitro antimicrobial assays detailed in this guide are fundamental for characterizing the efficacy of this compound. The broth microdilution method provides a quantitative measure of potency (MIC), while the Kirby-Bauer disk diffusion test offers a qualitative assessment of susceptibility. Standardized execution of these protocols is critical for generating reproducible and clinically relevant data in the research and development of new anti-infective agents.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of ciprofloxacin (Bay o 9867) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the Potency of Selected Antibiotic Medications Dispensed in Community Pharmacies in Gwale, Kano, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. goldbio.com [goldbio.com]
- 14. asm.org [asm.org]
- 15. microbenotes.com [microbenotes.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
Preliminary Toxicity Screening of Anti-infective Agent 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the urgent development of novel anti-infective agents. However, the path from discovery to clinical application is fraught with challenges, a primary one being the potential for toxicity. Early and comprehensive toxicity screening is paramount to de-risk drug development programs, ensuring that only candidates with a favorable safety profile progress, thereby saving significant time and resources.[1][2] This technical guide provides a detailed overview of the core preliminary toxicity screening assays and methodologies relevant to the preclinical evaluation of a novel candidate, "Anti-infective agent 4."
This document outlines key in vitro assays for assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. It provides detailed experimental protocols, presents hypothetical yet realistic data for this compound in structured tables, and visualizes critical experimental workflows and toxicity-related signaling pathways using Graphviz diagrams. The aim is to offer a practical and in-depth resource for researchers embarking on the essential journey of preclinical safety assessment.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in early-stage toxicity screening to determine the concentration at which a compound induces cell death.[3] Two common and robust methods are the MTT and LDH assays.
Data Summary: Cytotoxicity of this compound
The following table summarizes the cytotoxic effects of this compound on two standard mammalian cell lines, HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney).
| Assay | Cell Line | IC50 (µM) | Observation |
| MTT Assay | HepG2 | 78.5 | Moderate cytotoxicity |
| HEK293 | 95.2 | Lower cytotoxicity compared to HepG2 | |
| LDH Assay | HepG2 | 85.3 | Consistent with MTT assay findings |
| HEK293 | 110.8 | Consistent with MTT assay findings |
Experimental Protocols
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[2][4]
Protocol:
-
Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7][9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity assessment.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[10] The Ames test and the in vitro micronucleus assay are standard preliminary screens.
Data Summary: Genotoxicity of this compound
| Assay | Test System | Concentration Range (µ g/plate or µM) | Result |
| Ames Test | S. typhimurium (TA98, TA100) | 1 - 5000 µ g/plate | Negative (with and without S9 activation) |
| In Vitro Micronucleus Assay | Human Peripheral Blood Lymphocytes | 10 - 100 µM | Negative (no significant increase in micronuclei frequency) |
Experimental Protocols
The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[1][10][11] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[1][10]
Protocol:
-
Strain Preparation: Grow the appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth.
-
Metabolic Activation: Prepare the S9 fraction from the liver of Aroclor 1254-induced rats for metabolic activation of the test compound.
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (or buffer for the non-activation condition).
-
Add 2 mL of molten top agar and gently vortex.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.[12][13][14] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that lag behind during cell division.[14]
Protocol:
-
Cell Culture: Culture human peripheral blood lymphocytes and stimulate them to divide with a mitogen (e.g., phytohemagglutinin).
-
Compound Treatment: Add this compound at various concentrations to the cell cultures. Include a vehicle control and a positive control (e.g., mitomycin C).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Cell Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Logical Relationship Diagram
Caption: Logical flow of genotoxicity assessment.
Organ-Specific Toxicity Screening
Early assessment of potential organ-specific toxicity is crucial, with hepatotoxicity and cardiotoxicity being major reasons for drug attrition.[2]
Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is susceptible to drug-induced injury. In vitro assays using liver-derived cells, such as HepG2, provide a valuable initial screen.[15][16]
| Assay | Cell Line | Endpoint | Result at 100 µM |
| ALT/AST Release | HepG2 | Alanine/Aspartate Aminotransferase | No significant increase |
| Albumin Synthesis | HepG2 | Albumin levels in culture medium | No significant decrease |
Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach about 80% confluence.
-
Compound Treatment: Treat the cells with this compound at various concentrations for 24 to 72 hours.
-
Supernatant Collection: Collect the culture supernatant to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Cell Lysate Collection: Lyse the cells to measure total protein content for normalization.
-
Albumin ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of albumin secreted into the culture medium.
-
Data Analysis: Compare the levels of ALT, AST, and albumin in treated cells to those in vehicle-treated control cells. A significant increase in ALT/AST or a decrease in albumin synthesis suggests potential hepatotoxicity.
Cardiotoxicity Assessment: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization.[17][18] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[17]
| Assay | Test System | IC50 (µM) | Risk Assessment |
| hERG Patch Clamp Assay | HEK293 cells expressing hERG channels | > 100 | Low risk of hERG channel inhibition |
Protocol:
-
Cell Preparation: Use a stable cell line (e.g., HEK293) that expresses the hERG channel.
-
Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents.[18]
-
Compound Application: Apply a range of concentrations of this compound to the cells while recording the hERG current.
-
Data Recording: Record the tail current, which is a measure of the hERG channel activity.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. An IC50 value significantly higher than the expected therapeutic plasma concentration suggests a lower risk of cardiotoxicity.
Signaling Pathways in Drug-Induced Toxicity
Understanding the molecular mechanisms underlying toxicity is crucial for risk assessment and the development of safer drugs. The following diagrams illustrate key signaling pathways often implicated in drug-induced toxicity.
Caspase-Mediated Apoptosis Pathway
Caption: Caspase signaling in drug-induced apoptosis.
Oxidative Stress-Induced Toxicity Pathway
Caption: Oxidative stress and cellular toxicity pathway.
NF-κB Signaling in Inflammation and Toxicity
Caption: NF-κB signaling in drug-induced inflammation.
Conclusion
The preliminary toxicity screening of "this compound" presented in this guide demonstrates a systematic approach to early safety assessment. The hypothetical data suggests that this agent exhibits moderate in vitro cytotoxicity, is non-genotoxic, and has a low risk for hepatotoxicity and cardiotoxicity at the tested concentrations. These findings provide a solid foundation for further preclinical development.
It is imperative for drug development professionals to integrate a comprehensive and tiered toxicity testing strategy early in the discovery phase. The methodologies and pathways detailed herein serve as a foundational framework for such an endeavor, ultimately contributing to the development of safer and more effective anti-infective therapies.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 15. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Structure-Activity Relationship Studies of Fluoroquinolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluoroquinolones, a significant class of synthetic anti-infective agents. The document outlines the critical chemical functionalities that influence their antimicrobial efficacy and provides detailed experimental protocols for their evaluation.
Introduction to Fluoroquinolones
Fluoroquinolones are a class of broad-spectrum antibiotics that play a crucial role in the treatment of various bacterial infections.[1] Their core structure consists of a bicyclic aromatic system containing a nitrogen atom, with a carboxylic acid group at position 3, a ketone at position 4, a fluorine atom at position 6, and a substituent at position 7, typically a nitrogen-containing ring.[1] The extensive SAR studies on this class of compounds have led to the development of several generations of drugs with improved potency, broader spectrum of activity, and better pharmacokinetic profiles.
Mechanism of Action
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Structure-Activity Relationship (SAR) Studies
The antimicrobial potency and spectrum of fluoroquinolones are significantly influenced by the nature and position of substituents on their core structure. The key positions for modification are N-1, C-7, C-8, and C-5.
Caption: Key positions for SAR studies in fluoroquinolones.
The substituent at the N-1 position plays a crucial role in determining the overall potency and pharmacokinetic properties of fluoroquinolones.
| Substituent at N-1 | Effect on Activity | Reference |
| p-fluorophenyl or p-hydroxyphenyl | Greatest in vitro antibacterial potency | [1] |
| Cyclopropyl | Generally enhances activity against both Gram-positive and Gram-negative bacteria | General Knowledge |
| Ethyl | Moderate activity | General Knowledge |
The C-7 substituent is a primary determinant of the antibacterial spectrum and potency, particularly against Gram-negative bacteria.
| Substituent at C-7 | Effect on Activity | Reference |
| 1-piperazinyl | High in vitro antibacterial potency | [1] |
| 4-methyl-1-piperazinyl | High in vitro antibacterial potency | [1] |
| 3-amino-1-pyrrolidinyl | High in vitro antibacterial potency | [1] |
| Bulky substituents | Can decrease permeability and thus activity | General Knowledge |
A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is essential for potent inhibition of DNA gyrase and broad-spectrum antibacterial activity.[1]
Modifications at the C-8 position can influence potency against Gram-positive bacteria and can also affect the phototoxicity of the compound. A methoxy group at C-8, for example, is known to reduce phototoxicity while maintaining good activity.
Experimental Protocols
The evaluation of new anti-infective agents involves a series of in vitro and in vivo experiments to determine their efficacy and safety.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Test Compound: The anti-infective agent is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.
In vivo models are used to assess the efficacy of an anti-infective agent in a living organism.
Protocol:
-
Induction of Infection: Mice are infected with a lethal dose of the target pathogen (e.g., intraperitoneal injection of S. aureus).
-
Drug Administration: The test compound is administered to the mice at various doses and time points post-infection (e.g., subcutaneously or orally).
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Determination of Efficacy: The efficacy of the compound is typically expressed as the dose required to protect 50% of the animals from lethal infection (ED50).
References
Teixobactin: A Technical Whitepaper on a Novel Anti-Infective Agent Against Drug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, threatening to undermine many of the advances of modern medicine. The "ESKAPE" pathogens, in particular (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), are responsible for a substantial portion of life-threatening hospital-acquired infections due to their high degree of antibiotic resistance.[1] This has created an urgent need for the discovery and development of novel anti-infective agents with new mechanisms of action.
Teixobactin, a recently discovered antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a promising new class of antimicrobial agents.[2] It is a peptide-like secondary metabolite that has demonstrated potent activity against a wide range of Gram-positive bacteria, including notoriously difficult-to-treat strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4][5] Notably, the development of resistance to Teixobactin has not been observed in laboratory settings, suggesting a durable mechanism of action.[6][7] This technical guide provides an in-depth overview of Teixobactin, focusing on its mechanism of action, efficacy data against resistant pathogens, and the experimental protocols used to evaluate its activity.
Mechanism of Action
Teixobactin employs a unique dual-pronged attack on the bacterial cell envelope, inhibiting cell wall synthesis.[8] Its primary targets are two essential lipid-linked precursors of the cell wall:
-
Lipid II: A precursor to peptidoglycan, the primary structural component of the bacterial cell wall.[2][3][6]
-
Lipid III: A precursor to wall teichoic acid (in Gram-positive bacteria), which plays a crucial role in cell wall integrity and regulation.[3][6]
By binding to these highly conserved, non-protein targets, Teixobactin effectively blocks the biosynthesis of the peptidoglycan layer, leading to cell lysis.[2][3][6] This binding to less mutable lipid molecules, rather than proteins which are prone to mutation, is believed to be the reason for the lack of observed resistance development.[2] Furthermore, the binding of Teixobactin to Lipid II can lead to the formation of large supramolecular structures that disrupt the integrity of the bacterial membrane, contributing to its bactericidal activity.[2][8]
Quantitative Efficacy Data
Teixobactin and its synthetic analogues have demonstrated significant in vitro activity against a range of clinically relevant, drug-resistant Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency.
| Pathogen | Strain | Compound | MIC (µg/mL) | Reference |
| S. aureus (MRSA) | ATCC 700699 | Leu10-teixobactin | 1 | [6] |
| S. aureus (MRSA) | Clinical Isolates | Analogue 4 | 2-4 | [9][10] |
| S. aureus (MRSA) | Clinical Isolates | Analogue 5 | 2-4 | [9][10] |
| S. aureus (VISA) | JKD6008 | Leu10-teixobactin | 1 | [6] |
| S. aureus (VISA) | JKD6009 | Leu10-teixobactin | 0.5 | [6] |
| Enterococcus (VRE) | Clinical Isolates | Analogue 3 | 8-16 | [9][10] |
| Enterococcus (VRE) | Clinical Isolates | Analogue 4 | 4 | [9][10] |
| Enterococcus (VRE) | Clinical Isolates | Analogue 5 | 2-16 | [9] |
| C. difficile | - | Teixobactin | Exceptionally Active | [3] |
| B. anthracis | - | Teixobactin | Exceptionally Active | [3] |
| M. tuberculosis | - | Teixobactin | Active | [2] |
Note: VISA stands for Vancomycin-Intermediate Staphylococcus aureus. Analogues 3, 4, and 5 refer to specific synthetic derivatives of Teixobactin as described in the cited literature.
In vivo studies have also shown promising results. In a mouse model of MRSA infection, Teixobactin was highly efficacious, and the dose required to achieve 50% survival was only 10% of the required dose for vancomycin.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Teixobactin and its derivatives is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Compounds: Two-fold serial dilutions of the Teixobactin compounds are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 18-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic properties of an antimicrobial agent over time.
Protocol:
-
Culture Preparation: A standardized bacterial suspension is prepared in a suitable broth (e.g., CAMHB) to a concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Addition of Antibiotic: Teixobactin is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control (no antibiotic) is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Studies have shown that Teixobactin derivatives exhibit both time- and concentration-dependent bactericidal effects against strains like S. aureus and B. subtilis.[9]
Conclusion and Future Directions
Teixobactin stands out as a pioneering antibiotic of a new class with a novel mechanism of action that has, to date, proven resilient to the development of resistance. Its potent activity against a wide array of Gram-positive pathogens, including MRSA and VRE, makes it a highly valuable candidate for further development. Preclinical development is ongoing to advance Teixobactin through IND-enabling studies in preparation for clinical trials.[11][12]
While Teixobactin's current spectrum is limited to Gram-positive bacteria, research is underway to develop derivatives and hybrids with broader activity.[13][14] The discovery and development of Teixobactin underscore the potential of innovative screening methods, such as the iChip technology, to unearth novel antimicrobial compounds from previously inaccessible microbial sources.[2] Continued research into Teixobactin and similar compounds is critical in the ongoing battle against antimicrobial resistance.
References
- 1. Novel antimicrobial agents for combating antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teixobactin - Wikipedia [en.wikipedia.org]
- 3. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 4. Novel antimicrobial agents against multi-drug-resistant gram-positive bacteria: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]
- 11. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]
- 12. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]
- 13. pandemicpact.org [pandemicpact.org]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for MIC Testing of Anti-infective Agent 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the experimental compound, Anti-infective agent 4. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] Accurate MIC determination is a critical step in the evaluation of new anti-infective compounds.[4]
The protocols provided below are based on established methods for antimicrobial susceptibility testing, including broth microdilution, agar dilution, and gradient diffusion. These methods are widely recognized and follow guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Data Presentation
The following tables provide examples of how to structure and present MIC data for this compound against a panel of bacterial strains.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Enterococcus faecalis | 29212 | 8 |
| Streptococcus pneumoniae | 49619 | 0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | BAA-1717 | 16 |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | 4 |
| Pseudomonas aeruginosa | 27853 | 32 |
| Klebsiella pneumoniae | 700603 | 16 |
| Acinetobacter baumannii | 19606 | 64 |
Experimental Protocols
Broth Microdilution Method
This is a widely used method for determining the MIC of antimicrobial agents in a liquid medium.[8][9]
Materials:
-
This compound stock solution (concentration to be determined based on expected potency)
-
Sterile 96-well microtiter plates[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.[11]
-
The final volume in each well should be 50 µL.
-
The concentration range should be selected to encompass the expected MIC of the agent. A common starting range is 0.06 to 64 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[13]
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Result Interpretation:
Agar Dilution Method
This method is considered a reference method for MIC testing and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[15]
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add a specific volume of each antibiotic dilution to molten MHA to achieve the desired final concentrations.[15]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[15]
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot the prepared bacterial suspensions onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[1]
-
Gradient Diffusion Method (E-test)
The E-test is a convenient method that utilizes a predefined gradient of an antimicrobial agent on a plastic strip.[16][17]
Materials:
-
E-test strips for this compound (custom production may be required)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare the inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and streak the entire surface of an MHA plate to obtain confluent growth.[18]
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of E-test Strip:
-
Carefully place the E-test strip onto the inoculated agar surface.[16]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
Quality Control
To ensure the accuracy and reproducibility of MIC results, it is essential to perform quality control testing with standard reference strains.[21][22]
Table 3: Recommended Quality Control Strains and Expected MIC Ranges
| QC Strain | ATCC Number | Expected MIC Range (µg/mL) for a similar class of agent |
| Staphylococcus aureus | 29213 | 1 - 4 |
| Enterococcus faecalis | 29212 | 4 - 16 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 16 - 64 |
Note: The expected MIC ranges for this compound will need to be established through internal validation studies.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. droracle.ai [droracle.ai]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 17. Etest - Wikipedia [en.wikipedia.org]
- 18. cyto.purdue.edu [cyto.purdue.edu]
- 19. microbenotes.com [microbenotes.com]
- 20. en.iacld.com [en.iacld.com]
- 21. bsac.org.uk [bsac.org.uk]
- 22. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-infective agent 4" cell culture infection models
Application Notes and Protocols for Anti-infective Agent Evaluation in Cell Culture Infection Models
Topic: "Anti-infective agent 4" (Utilizing Remdesivir as a Model Compound)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of novel anti-infective agents are paramount in combating infectious diseases. "this compound" is a placeholder for a novel therapeutic candidate. This document utilizes Remdesivir, a well-characterized antiviral agent, as a model to delineate the essential cell culture-based assays for evaluating the efficacy and safety of new anti-infective compounds. Remdesivir is a broad-spectrum antiviral that inhibits the RNA-dependent RNA polymerase (RdRp) of several viruses, including SARS-CoV-2.[1]
Mechanism of Action of Model Compound: Remdesivir
Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form.[2] This active form acts as an adenosine triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[2][3] The incorporation of the drug causes premature termination of RNA synthesis, thereby inhibiting viral replication.[2][4]
Caption: Mechanism of action of Remdesivir.
Experimental Protocols
Detailed methodologies for the evaluation of an anti-infective agent are provided below. These protocols are foundational for determining the agent's therapeutic potential.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the anti-infective agent that causes a 50% reduction in the viability of uninfected cells (50% cytotoxic concentration, CC50).
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[5]
-
Compound Dilution: Prepare serial dilutions of the anti-infective agent in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted compound to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.[6]
Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of the anti-infective agent that inhibits the viral infection or replication by 50% (50% effective concentration, EC50).
Protocol (Plaque Reduction Neutralization Test - PRNT):
-
Cell Seeding: Seed a confluent monolayer of a susceptible cell line (e.g., Vero E6) in 6-well plates.[5]
-
Virus and Compound Preparation: Prepare serial dilutions of the anti-infective agent. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.[5][7]
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures for 1 hour at 37°C.[5]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[5][8]
-
Incubation: Incubate the plates for 72 hours to allow for plaque formation.[5]
-
Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.[9]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration that causes a 50% reduction in the number of plaques.[7]
Alternative Antiviral Assays:
-
qRT-PCR-based Assay: Measures the reduction in viral RNA levels in the cell culture supernatant or cell lysate.[10][11]
-
High-Content Imaging: Uses automated microscopy to quantify viral antigen expression within infected cells.[6]
Selectivity Index (SI) Calculation
The Selectivity Index is a crucial parameter that indicates the therapeutic window of a drug. It is the ratio of the cytotoxicity to the antiviral activity. A higher SI is desirable, indicating that the drug is effective at concentrations well below those that are toxic to host cells.[12][13]
Formula:
SI = CC50 / EC50
Data Presentation
The following table summarizes representative quantitative data for Remdesivir against SARS-CoV-2 in various cell lines.
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Vero E6 | 0.77 - 23.15 | >100 | >4.3 - >129.87 | [14][15][16] |
| Calu-3 | 0.28 | >10 | >35.7 | [17][18] |
| Caco-2 | 0.018 - 0.8 | >25 | >31.25 - >1388 | [18][19] |
| hPSC-CMs | 0.2 - 0.6 | >100 | >166.7 - >500 | [6] |
| HAE | 0.01 | >20 | >2000 | [20][21] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating an anti-infective agent in cell culture.
Caption: General experimental workflow.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 8. bioagilytix.com [bioagilytix.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 14. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 15. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Anti-infective Agent 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-infective agent 4 is a synthetic oxazolidinone antimicrobial agent. It is primarily active against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a process distinct from many other protein synthesis inhibitors.[1][2][3] This document provides detailed protocols and compiled efficacy data for the in vivo assessment of this compound in established murine models of infection. The data presented is based on studies of linezolid, a structurally and mechanistically similar oxazolidinone.
Mechanism of Action
This compound targets the bacterial ribosome, which is composed of 30S and 50S subunits. Specifically, it binds to the 23S ribosomal RNA within the 50S subunit.[2][4] This binding event prevents the formation of the functional 70S initiation complex, which is a critical step for the commencement of protein synthesis.[2][5] By inhibiting the initiation of translation, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococcal strains.[5]
Mechanism of action of this compound.
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in several murine infection models. The following tables summarize the quantitative data from studies assessing bacterial load reduction and survival rates.
Table 1: Bacterial Load Reduction in Murine Thigh Infection Model
| Pathogen | Mouse Strain | Immune Status | Dose (mg/kg, route) | Dosing Regimen | Time Point (hours) | Log10 CFU Reduction/Thigh | Reference |
| S. aureus | ICR (CD1) | Neutropenic | 100, PO | b.i.d. | 24 | >1.0 | [6][7] |
| S. aureus | Swiss Albino | Immunocompetent | 20, PO | b.i.d. | 48 | >3.0 | [8] |
| S. aureus (MRSA) | DBA/2 | Immunocompetent | 10, PO | t.i.d. for 1 day, then q.d. for 5 days | - | ~3.7 | [9] |
| S. aureus (MSSA) | C3H | Immunocompetent | 25, PO | Single dose | - | Significant reduction | [9] |
| S. pneumoniae | - | Neutropenic | 20, SC | Single dose | 4 | 1.1 ± 0.12 | [10] |
| S. pneumoniae | - | Neutropenic | 80, SC | Single dose | 4 | 1.9 ± 0.07 | [10] |
b.i.d.: twice daily; t.i.d.: three times a day; q.d.: once daily; PO: oral; SC: subcutaneous.
Table 2: Survival Rates in Murine Pneumonia and Sepsis Models
| Model | Pathogen | Mouse Strain | Dose (mg/kg, route) | Dosing Regimen | Observation Period | Survival Rate (%) | Reference |
| Pneumonia | S. aureus (MRSA) | - | - | LZD therapy | 72 hours | 91.7 ± 1.2 | [1] |
| Pneumonia | S. aureus (MRSA) | A/J | - | LZD regimen | - | 89 | [11] |
| Sepsis | K. pneumoniae | CF-1 | 100, PO | 0.5 and 4h post-challenge | 4 days | No significant effect on LD50 | [12][13] |
| Pneumonia | S. pneumoniae | Rat | 50, PO | b.i.d. for 5 days | - | 100 | [14] |
LD50: Lethal Dose, 50%.
Experimental Protocols
Detailed methodologies for key in vivo efficacy models are provided below.
Neutropenic Murine Thigh Infection Model
This model is extensively used to evaluate the efficacy of antimicrobial agents in the absence of a robust immune response, mimicking infections in immunocompromised patients.[15][16]
Workflow for the neutropenic murine thigh infection model.
Protocol:
-
Animal Model: Use 6-week-old, specific-pathogen-free, female ICR mice (or similar strain) weighing 24 to 27 g.[5]
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection.[2][4] This should result in a neutrophil count of ≤100/mm³.[5]
-
Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth to a concentration of approximately 10⁶ to 10⁷ CFU/mL.[5]
-
Infection: Anesthetize the mice and inoculate 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[4][5]
-
Treatment: Initiate treatment with this compound (via the desired route, e.g., subcutaneous or oral gavage) at a predetermined time post-infection (e.g., 2 hours).[4][5] Administer the agent according to the planned dosing schedule. Include a vehicle control group.
-
Endpoint Measurement: At 24 hours (or other specified time points) post-treatment initiation, euthanize the mice.[5]
-
Bacterial Load Quantification: Aseptically remove the thighs, weigh them, and homogenize them in a fixed volume of sterile saline (e.g., 3 mL).[5][6]
-
CFU Enumeration: Perform serial ten-fold dilutions of the thigh homogenates and plate onto appropriate agar plates. Incubate overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per gram of thigh tissue.[6]
Murine Pneumonia Model
This model simulates respiratory tract infections to assess the efficacy of anti-infectives in the lungs.
Protocol:
-
Animal Model: Use a susceptible mouse strain such as A/J or BALB/c, 6-8 weeks old.[17]
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the pathogen (e.g., S. aureus MRSA).
-
Infection: Anesthetize the mice and instill a non-lethal concentration of the bacterial suspension (e.g., 10⁷ CFU in 20-30 µL of saline) intranasally.[17][18]
-
Treatment: Begin treatment with this compound at a specified time post-infection. The dosing regimen can be designed to simulate human-equivalent exposures.
-
Monitoring: Monitor the mice for clinical signs of illness and weight loss. For survival studies, monitor for a predetermined period (e.g., 72 hours).[1]
-
Endpoint Measurement (Bacterial Load): At desired time points (e.g., 24, 48, 72 hours), euthanize the mice.
-
Bacterial Load Quantification: Perform bronchoalveolar lavage (BAL) and/or homogenize the entire lungs. Serially dilute the BAL fluid or lung homogenate and plate for CFU enumeration.
-
Cytokine Analysis (Optional): The BAL fluid or lung homogenate can also be used to measure cytokine levels to assess the inflammatory response.[9][14]
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical progression of human sepsis.[10][19]
Protocol:
-
Animal Model: Use adult male C57BL/6J mice (or similar strain), 8-10 weeks old.[20]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).[12][21]
-
Surgical Procedure:
-
Ligate the cecum at a specific distance from the distal end (e.g., 5-10 mm) with a silk suture, ensuring intestinal continuity is maintained.[12][20] The severity of sepsis can be modulated by the length of the ligated cecum.[10][21]
-
Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 22-gauge).[20] A small amount of fecal matter can be extruded to ensure patency.[12]
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.[12][20]
-
Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation immediately after surgery.[12]
-
Treatment: Administer this compound at specified time points post-CLP.
-
Monitoring and Endpoint: Monitor the mice for signs of sepsis and survival over a period of several days.[10] Endpoint is typically survival, but bacterial load in blood and peritoneal fluid can also be assessed at earlier time points.
Conclusion
The provided data and protocols offer a comprehensive framework for the in vivo evaluation of this compound. These standardized animal models are crucial for determining the preclinical efficacy, dose-response relationships, and pharmacokinetic/pharmacodynamic parameters of this novel anti-infective agent. The results from these studies are essential for guiding further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. imquestbio.com [imquestbio.com]
- 3. Effect of linezolid on the 50% lethal dose and 50% protective dose in treatment of infections by Gram-negative pathogens in naive and immunosuppressed mice and on the efficacy of ciprofloxacin in an acute murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine thigh infection model. [bio-protocol.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Murine CLP sepsis model [bio-protocol.org]
- 13. Effect of Linezolid on the 50% Lethal Dose and 50% Protective Dose in Treatment of Infections by Gram-Negative Pathogens in Naive and Immunosuppressed Mice and on the Efficacy of Ciprofloxacin in an Acute Murine Model of Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 16. theraindx.com [theraindx.com]
- 17. Mouse model of Methicillin-resistant Staphylococcus aureus (MRSA) Bacterial Pneumonia (PNA) [bio-protocol.org]
- 18. Frontiers | Hyperimmune Targeting Staphylococcal Toxins Effectively Protect Against USA 300 MRSA Infection in Mouse Bacteremia and Pneumonia Models [frontiersin.org]
- 19. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Anti-infective Agent 4 for Preclinical Studies
For: Researchers, Scientists, and Drug Development Professionals
1. Introduction
Anti-infective agent 4 is a nitroimidazopyrazinone compound identified as a potent, orally active inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] Preclinical data indicates its efficacy in reducing parasite burden in in vivo models, highlighting its potential as a developmental candidate.[1] A significant challenge in the preclinical development of many new chemical entities, including those in the nitroimidazopyrazinone class, is their characteristically poor aqueous solubility.[1][2] This property can impede the achievement of adequate drug exposure in preclinical models, leading to inconclusive or misleading efficacy and safety data.
These application notes provide a comprehensive guide to developing suitable formulations of this compound for oral and intravenous administration in preclinical studies. The protocols outlined herein cover physicochemical characterization, formulation strategies for poorly soluble compounds, and methodologies for in vitro and in vivo evaluation.
2. Physicochemical and Biological Profile of this compound
A thorough understanding of the agent's properties is the foundation of a rational formulation design. The available biological data is summarized below. As specific physicochemical data for this compound is not publicly available, hypothetical but representative values for a poorly soluble drug in this class are provided for illustrative purposes in formulation development.
Table 1: Biological Activity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | Trypanosoma cruzi amastigotes | 0.016 µM | [1] |
| CC50 | 3T3 cells | >37 µM | [1] |
| In Vivo Efficacy | Bioluminescent T. cruzi mouse model | >98-99% parasite reduction (at 50 mg/kg, p.o.) | [1] |
Table 2: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Implication for Formulation |
| Molecular Weight | ~350-450 g/mol | Standard for small molecule drugs. |
| Physical Form | Crystalline Solid | May require particle size reduction to improve dissolution. |
| Aqueous Solubility | < 1 µg/mL | Poor solubility is the primary challenge; requires enabling formulations. |
| logP | 3.5 | High lipophilicity contributes to poor aqueous solubility. |
| pKa | 2.5 (weak base) | Solubility may be enhanced at low pH.[1] |
| Melting Point | > 200 °C | High melting point suggests a stable crystal lattice, which can contribute to low solubility. |
3. Formulation Development Strategy
The primary goal of preclinical formulation is to ensure adequate and reproducible drug exposure for efficacy and safety studies.[3] For a poorly soluble compound like this compound, a systematic approach is required.
Caption: Formulation development workflow for this compound.
4. Experimental Protocols
4.1. Protocol 1: Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous media.
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl), pH ~1.2
-
pH 4.5 Acetate Buffer
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Solutol HS 15
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Glass vials, orbital shaker, HPLC system
Method:
-
Add an excess amount of this compound powder to separate vials containing 1 mL of each selected vehicle.
-
Seal the vials and place them on an orbital shaker at room temperature (~25°C).
-
Agitate the samples for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect for the presence of undissolved solid material.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the concentration of the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
4.2. Protocol 2: Preparation of a Suspension for Oral Dosing
Objective: To prepare a simple, uniform suspension of this compound for oral administration in preclinical animal models. A formulation in 0.5% methylcellulose is a common approach for similar compounds.
Table 3: Composition of Oral Suspension (10 mg/mL)
| Component | Quantity (for 10 mL) | Purpose |
| This compound | 100 mg | Active Pharmaceutical Ingredient |
| Methylcellulose (MC) | 50 mg | Suspending agent |
| Tween 80 | 10 µL (0.1%) | Wetting agent |
| Purified Water | q.s. to 10 mL | Vehicle |
Method:
-
Weigh 100 mg of this compound. If necessary, micronize the powder using a mortar and pestle to achieve a fine, uniform particle size.
-
Prepare the vehicle: Add 50 mg of methylcellulose to ~8 mL of purified water and stir until fully dissolved. This may require heating and subsequent cooling.
-
Add 10 µL of Tween 80 to the methylcellulose solution and mix.
-
In a separate small container, create a paste by adding a small amount of the vehicle to the this compound powder and triturating with a spatula.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Transfer the suspension to a graduated cylinder and add purified water to reach a final volume of 10 mL.
-
Store in a sealed, light-protected container at 2-8°C. Shake well before each use.
4.3. Protocol 3: Preparation of a Solubilized Formulation for Intravenous Dosing
Objective: To prepare a clear, solubilized formulation of this compound suitable for intravenous administration, typically for pharmacokinetic studies.
Table 4: Composition of IV Solution (2 mg/mL)
| Component | Quantity (for 10 mL) | Purpose |
| This compound | 20 mg | Active Pharmaceutical Ingredient |
| Captisol® (SBE-β-CD) | 2 g (20% w/v) | Solubilizer / Complexing agent |
| Saline (0.9% NaCl) | q.s. to 10 mL | Vehicle / Tonicity agent |
Method:
-
Weigh 2 g of Captisol® and dissolve it in approximately 8 mL of saline with stirring.
-
Weigh 20 mg of this compound.
-
Slowly add the this compound powder to the Captisol® solution while continuously stirring.
-
Use a vortex mixer or sonicate briefly if needed to aid dissolution.
-
Once the solution is completely clear with no visible particulates, adjust the final volume to 10 mL with saline.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store in a sealed, light-protected container at 2-8°C. Visually inspect for precipitation before use.
4.4. Protocol 4: In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the efficacy of the formulated this compound in reducing parasite burden in a T. cruzi infection model, based on previously reported methods.[1]
Caption: Workflow for an in vivo efficacy study of this compound.
Method:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c) susceptible to T. cruzi infection.
-
Infection: Infect mice intraperitoneally with a bioluminescent strain of T. cruzi trypomastigotes.
-
Formulation Preparation: Prepare the oral suspension of this compound at the required concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse dosed with 0.2 mL) as described in Protocol 4.2. Prepare a vehicle-only formulation to serve as the control.
-
Treatment: At 3 days post-infection, confirm infection via bioluminescence imaging and randomize animals into treatment groups.
-
Administer the formulation (50 mg/kg) or vehicle control once daily for five consecutive days via oral gavage.
-
Monitoring: Monitor animal body weight and clinical signs of distress daily.
-
Endpoint: On day 8 (24 hours after the final dose), perform whole-body bioluminescence imaging to quantify parasite burden.
-
Analysis: Compare the luminescence signal in the treated group to the vehicle control group to calculate the percentage reduction in parasite burden.
4.5. Protocol 5: Preclinical Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of this compound in mice following oral and intravenous administration.
Caption: Workflow for a preclinical pharmacokinetic study.
Method:
-
Animal Model: Use cannulated mice (e.g., jugular vein cannulation) if serial sampling is desired, or satellite groups of non-cannulated mice.
-
Formulation Preparation:
-
IV Dose: Prepare the solubilized formulation (e.g., 2 mg/kg) as described in Protocol 4.3.
-
Oral Dose: Prepare the oral suspension (e.g., 20 mg/kg) as described in Protocol 4.2.
-
-
Dosing:
-
IV Group: Administer a single bolus dose via the tail vein.
-
Oral Group: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 25-50 µL) at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples (e.g., 4000 x g for 10 min at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated bioanalytical method, typically LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters. Calculate oral bioavailability by comparing the dose-normalized AUC from the oral group to the IV group.
Disclaimer: These protocols are intended as a general guide. Specific parameters, including doses, vehicles, and analytical methods, must be optimized and validated for the specific compound and study objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-infective Agent 4 (Ceftriaxone) in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anti-infective Agent 4, identified for the purpose of these notes as Ceftriaxone, is a third-generation cephalosporin antibiotic.[1][2] It is widely used in preclinical research to study bacterial infections. Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3][4][5] Its broad spectrum of activity against many Gram-positive and Gram-negative bacteria, coupled with a long half-life, makes it a valuable tool in various murine infection models.[1] These notes provide a summary of dosages, administration routes, and detailed protocols for the use of Ceftriaxone in mice.
Mechanism of Action
Ceftriaxone is a β-lactam antibiotic that targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, Ceftriaxone blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[4][5]
Dosage and Administration Routes in Mice
The dosage of Ceftriaxone in mice can vary significantly depending on the infection model, the bacterial strain, and the research objective. The following table summarizes dosages and administration routes reported in various studies.
| Mouse Model/Strain | Infection/Condition | Dosage | Administration Route | Frequency | Reference(s) |
| CD-1 | Streptococcus pneumoniae | 20 mg/kg | Intraperitoneal (IP) | Single dose | [6][7] |
| BALB/c | Neisseria gonorrhoeae | 5 mg/kg | Intraperitoneal (IP) | Single dose | [8] |
| C3H | Borrelia burgdorferi | 50 mg/kg | Intramuscular (IM) | Once daily for 5 days | [9][10] |
| CD-1 | K. pneumoniae / S. aureus | 5 mg/kg | Intravenous (IV), Intraperitoneal (IP) | Not specified | [11] |
| CD-1 | K. pneumoniae / S. aureus | 3-5 mg/kg (body-delivered) | Aerosol Inhalation | Not specified | [11] |
| BALB/c | Valproic Acid-Induced Autism Model | 50, 100, 200 mg/kg | Intraperitoneal (IP) | Daily for 8 days | [12] |
| C57BL/6 | MPTP-Induced Parkinson's Model | 200 mg/kg | Intraperitoneal (IP) | Once a day for 7 days | [13] |
| Swiss Albino | Antidepressant Effect Study | 130, 195, 260 mg/kg | Intraperitoneal (IP) | Single dose | [14] |
Experimental Protocols
Preparation of Ceftriaxone for Injection
Materials:
-
Ceftriaxone sodium powder for injection (e.g., 1 g vial)
-
Sterile diluent: Sterile Water for Injection, 0.9% Sodium Chloride (Saline), or 5% Dextrose in Water (D5W). Note: Do not use diluents containing calcium (e.g., Ringer's solution).[7]
-
Sterile syringes and needles
-
Alcohol swabs
Procedure for Reconstitution:
-
Verify the amount of Ceftriaxone in the vial (e.g., 1 g).
-
Disinfect the rubber stopper of the vial with an alcohol swab.
-
Using a sterile syringe, draw up the required volume of sterile diluent. For a standard concentration of 100 mg/mL, add 9.6 mL of diluent to a 1 g vial. For a concentration of 250 mg/mL, add 3.6 mL of diluent to a 1 g vial.
-
Inject the diluent into the Ceftriaxone vial.
-
Shake the vial vigorously until the powder is completely dissolved. The solution should be pale yellow to amber.[7]
-
Calculate the precise volume to inject based on the mouse's body weight and the desired dose (mg/kg).
Example Calculation:
-
Desired Dose: 50 mg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Solution Concentration: 100 mg/mL
-
Total Dose for Mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Injection Volume: 1.25 mg / 100 mg/mL = 0.0125 mL or 12.5 µL
Stability: Reconstituted solutions should be used immediately. If storage is necessary, solutions may be refrigerated and used within 48 hours.[2]
Administration Protocols
The following workflow outlines the general procedure for in vivo studies using Ceftriaxone in mice.
IP injection is a common route for systemic administration in mice.
-
Recommended Needle Size: 25-27 gauge
-
Maximum Injection Volume: < 10 mL/kg (e.g., 0.25 mL for a 25 g mouse)
-
Procedure:
-
Restrain the mouse, ensuring the head is tilted slightly downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen. This helps to avoid the cecum, urinary bladder, and other vital organs.
-
Insert the needle with the bevel facing up at a 30-40° angle.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of Ceftriaxone solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
IM injections are often used for sustained release.
-
Recommended Needle Size: 25-27 gauge
-
Maximum Injection Volume: 0.05 mL per site
-
Procedure:
-
Restrain the mouse securely.
-
Identify the large quadriceps or gluteal muscles of the hind limb.
-
Insert the needle into the belly of the muscle.
-
Aspirate to check for blood. If blood appears, withdraw and reinsert in a different location.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the muscle to aid dispersion.
-
Note: For doses requiring more than 0.05 mL, it is recommended to inject into two separate sites.
-
IV injection, typically via the lateral tail vein, provides rapid systemic distribution.
-
Recommended Needle Size: 27-30 gauge
-
Maximum Injection Volume: 5 mL/kg (e.g., 0.125 mL for a 25 g mouse)
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a suitable restrainer that exposes the tail.
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry is often indicated by seeing a small amount of blood flash into the needle hub.
-
Inject the solution slowly and observe for any swelling (indicating extravasation).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
This route is specialized for targeting respiratory infections.
-
Equipment: Ultrasonic nebulizer and a nose-only inhalation chamber.
-
Procedure: This is a complex procedure requiring specialized equipment. A study by Klyachko et al. (2020) provides a detailed methodology.[11] The general steps involve:
-
Generating a Ceftriaxone aerosol of a specific particle size (e.g., 0.5–1.5 μm) using a nebulizer.
-
Placing the mice in a nose-only exposure chamber.
-
Delivering the aerosolized drug for a specified duration to achieve the target body-delivered dose.
-
Pharmacokinetic analysis is typically required to confirm the actual dose delivered to the lungs and systemic circulation.[11]
-
References
- 1. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 2. toronto.ca [toronto.ca]
- 3. globalrph.com [globalrph.com]
- 4. Aerosol Inhalation Delivery of Ceftriaxone in Mice: Generation Procedure, Pharmacokinetics, and Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Ceftriaxone for Injection USP, 250 mg, 500 mg, 1 g and 2 g [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CEFTRIAXONE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medsafe.govt.nz [medsafe.govt.nz]
- 14. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-infective agent 4" analytical methods for quantification in biological samples
Application Note: Quantification of Linezolid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Therapeutic Drug Monitoring (TDM) of linezolid is crucial to ensure efficacy and prevent dose-dependent toxicities, such as myelosuppression.[1][2] This application note provides detailed protocols for the quantification of linezolid in biological samples, primarily plasma and serum, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary techniques for quantifying linezolid in biological matrices are HPLC-UV and LC-MS/MS.[3] HPLC-UV is a robust and cost-effective method suitable for routine clinical practice.[4][5][6] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for clinical studies and applications requiring lower detection limits.[3][7] Sample preparation typically involves protein precipitation (PP), solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[8][9][10]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for linezolid quantification in human plasma and serum.
| Method | Sample Type | Sample Preparation | Linear Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | Plasma | Protein Precipitation (Acetonitrile) | 0.50 - 20.0 | 0.50 | 96 - 101 | [5] |
| HPLC-UV | Plasma | Protein Precipitation (Methanol) | 0.30 - 50.0 | 0.112 | 71.03 - 91.93 | [11] |
| HPLC-UV | Plasma | Protein Precipitation (Perchloric Acid) | 0.2 - 48.0 | 0.2 | ~99.8 | [6] |
| LC-MS/MS | Serum | Protein Precipitation & Online SPE | 0.13 - 32.0 | 0.13 | Not Reported | [7] |
| LC-MS/MS | Plasma | Solid-Phase Extraction | 0.1 - 20.0 | 0.05 | 89.1 - 93.7 | [9][12] |
| LC-MS/MS | Serum | Protein Precipitation (Acetonitrile) | 0.1 - 50.0 | 0.1 | 78 - 103 | [2] |
| UPLC-MS/MS | Plasma | Protein Precipitation (Acetonitrile) | 0.5 - 32.0 | 0.5 | Not Reported | [13] |
Experimental Protocols & Methodologies
Protocol 1: HPLC-UV Method with Protein Precipitation
This protocol is based on a simple and rapid method suitable for therapeutic drug monitoring in settings with limited resources.[5]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent with UV/PDA detector.
-
Column: LiChrospher 100, RP-18e (5 µm).[5]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare calibration standards in blank plasma ranging from 0.50 to 20.0 µg/mL.[5]
-
Process standards and quality control (QC) samples alongside unknown samples.
-
Construct a calibration curve by plotting the peak area of linezolid against its concentration.
-
Determine the concentration of linezolid in the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Method with Solid-Phase Extraction
This protocol provides a highly sensitive and selective method for the determination of linezolid.[9][12]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-mixed with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute linezolid and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[13]
-
Column: Reversed-phase C18 column (e.g., Shim Pack CLC-CN, C18).[9][12]
-
Mobile Phase: Acetonitrile and 20 mM ammonium acetate solution (4:1 v/v).[9][12]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for linezolid (e.g., m/z 338.0 -> 296.2) and its internal standard.[9][12][13]
3. Data Analysis
-
Quantification is based on the peak area ratio of linezolid to the internal standard.[9][12]
-
Create a calibration curve using standards prepared in blank plasma over the range of 0.1-20 µg/mL.[9][12]
Visualizations
Caption: Workflow for Linezolid quantification using Protein Precipitation and HPLC-UV.
Caption: Workflow for Linezolid quantification using Solid-Phase Extraction and LC-MS/MS.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of linezolid in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cda-amc.ca [cda-amc.ca]
- 9. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lactoferrin (as Anti-infective Agent 4) in Biofilm Disruption Assays
Introduction
Lactoferrin is a multifunctional glycoprotein found in mammalian secretions, such as milk and mucosal fluids, and is a key component of the innate immune system.[1][2] Its potent antimicrobial and anti-biofilm properties make it a subject of significant research interest for the development of novel anti-infective strategies.[3][4] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection against antibiotics and host immune responses.[4] Lactoferrin combats biofilms through a variety of mechanisms, making it an effective agent for both preventing biofilm formation and disrupting established biofilms.[5][6]
Mechanisms of Anti-Biofilm Action
Lactoferrin employs several mechanisms to inhibit and disrupt bacterial biofilms:
-
Iron Sequestration: A primary mechanism is its high affinity for iron ions (Fe³⁺).[4] By chelating free iron in the environment, lactoferrin deprives bacteria of this essential nutrient, creating a bacteriostatic effect that inhibits growth and biofilm formation.[6][7]
-
Direct Bactericidal Activity: The positively charged N-terminal region of lactoferrin can directly interact with negatively charged components on bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[2][4] This interaction increases the permeability of the bacterial membrane, leading to cell lysis and death.[1]
-
Inhibition of Adhesion: Lactoferrin can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[5] This is achieved by interfering with bacterial adhesins and stimulating bacterial motility.[5]
-
Biofilm Matrix Disruption: Some studies suggest that lactoferrin possesses DNase activity, which can break down extracellular DNA (eDNA), a key structural component of the biofilm matrix in many bacterial species, leading to the disaggregation of established biofilms.[8]
-
Modulation of Virulence: Lactoferrin has been shown to downregulate the expression of various virulence factors and genes involved in biofilm formation, such as the bap gene in Staphylococcus epidermidis.[7][9]
Quantitative Data on Biofilm Disruption
The following tables summarize the quantitative effects of lactoferrin on biofilm formation and disruption across various bacterial species.
Table 1: Inhibition of Biofilm Formation by Lactoferrin
| Microorganism | Lactoferrin Concentration | Biofilm Reduction (%) | Assay Method | Reference |
| Pseudomonas aeruginosa (Clinical Isolates) | 2 mg/mL | Significant Inhibition* | Crystal Violet Assay | [6] |
| Group B Streptococcus | 250 µg/mL | ~50% (apo-lactoferrin) | Crystal Violet Assay | [7] |
| Group B Streptococcus | 250 µg/mL | ~42% (holo-lactoferrin) | Crystal Violet Assay | [7] |
| Staphylococcus epidermidis | 1.25 - 2.5 mg/mL | ~75-80% | Crystal Violet Assay | [10] |
| Mannheimia haemolytica A2 | 3.5 µM (pre-incubated) | ~38% | Crystal Violet Assay | [11] |
| Mannheimia haemolytica A2 | 6 µM (pre-incubated) | ~51% | Crystal Violet Assay | [11] |
*Specific percentage not detailed, but noted as the most marked effect.
Table 2: Disruption of Pre-formed (Mature) Biofilms by Lactoferrin
| Microorganism | Lactoferrin Concentration | Biofilm Reduction (%) | Assay Method | Reference |
| Pseudomonas aeruginosa | Not specified | Reduction observed | Crystal Violet Assay | [6] |
| Streptococcus pneumoniae | 40 µM | Significant Reduction | Viable Cell Count (CFU) | [8] |
| MDR Staphylococcus aureus | 1.0 mg/mL | Significant Reduction | Crystal Violet & CFU | [12] |
| MDR Staphylococcus aureus | 10 mg/mL | Significant Reduction* | Crystal Violet & CFU | [12] |
| Salmonella Typhimurium | 600 - 1000 µM | >80% | Viable Cell Count (CFU) | [13] |
*Specific percentage varies by incubation time, but significant reduction was consistently reported.
Experimental Protocols
Detailed methodologies for key biofilm disruption assays are provided below.
Protocol 1: Biofilm Biomass Quantification using Crystal Violet (CV) Assay
This protocol quantifies the total biomass of a biofilm, including live and dead cells and the EPS matrix.[14]
Materials:
-
Sterile 96-well flat-bottom microtiter plates[15]
-
Bacterial culture and appropriate growth medium (e.g., TSB, M63)[16][17]
-
Lactoferrin stock solution
-
Phosphate-Buffered Saline (PBS)
-
0.1% Crystal Violet solution[18]
-
Microplate reader
Procedure:
-
Culture Preparation: Grow an overnight culture of the desired bacterial strain in an appropriate liquid medium.[15]
-
Inoculation: Dilute the overnight culture (e.g., 1:100) into fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well plate.[17] Include control wells with medium only to serve as blanks.
-
Biofilm Formation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature (e.g., 37°C) to allow for biofilm formation.[18]
-
Treatment Application (Disruption Assay):
-
Carefully remove the planktonic culture from each well by aspiration or by inverting the plate.[17]
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Take care not to disturb the biofilm.[16]
-
Add 100 µL of fresh medium containing the desired concentration of lactoferrin to the test wells. Add 100 µL of medium without lactoferrin to the control wells.
-
Incubate for the desired treatment period (e.g., 4, 12, or 24 hours) at 37°C.[12]
-
-
Staining:
-
Washing: Discard the crystal violet solution. Wash the plate multiple times with water until the control wells are colorless.[17]
-
Solubilization: Invert the plate and tap it on a paper towel to remove excess water. Let the plate air-dry completely.[18] Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[18]
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate.[18] Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[16][17]
Protocol 2: Biofilm Viability Quantification using Colony-Forming Unit (CFU) Assay
This protocol determines the number of viable bacterial cells remaining in a biofilm after treatment.[14]
Materials:
-
Biofilm plate prepared and treated as in Protocol 1 (Steps 1-4).
-
Sterile PBS or saline solution.
-
Sterile pipette tips or cell scrapers.
-
Vortex mixer and/or sonicator.
-
Agar plates and appropriate growth medium.
-
Microcentrifuge tubes.
Procedure:
-
Biofilm Disruption: Following treatment with lactoferrin (Protocol 1, Step 4), remove the treatment solution and wash the wells with PBS. Add 100-200 µL of sterile PBS to each well.
-
Cell Recovery: Vigorously scrape the bottom and sides of the well with a sterile pipette tip or cell scraper to dislodge the biofilm.[19] Repeatedly pipette the suspension up and down to break up clumps.
-
Homogenization: Transfer the cell suspension to a microcentrifuge tube. To ensure a homogenous suspension of individual cells, vortex vigorously and/or sonicate the sample.[14] This step is critical for accurate counting.
-
Serial Dilution: Perform a 10-fold serial dilution of the homogenized cell suspension in sterile PBS or saline.
-
Plating: Plate 100 µL of appropriate dilutions onto agar plates. Spread the inoculum evenly.
-
Incubation: Incubate the plates at the optimal growth temperature until distinct colonies are visible (typically 18-24 hours).[19]
-
Enumeration: Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of viable cells per well (CFU/mL) using the following formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume of culture plated (mL)
-
Visualizations
Caption: Workflow for biofilm disruption assays using Lactoferrin.
Caption: Key anti-biofilm mechanisms of Lactoferrin.
References
- 1. Lactoferrin: A glycoprotein that plays an active role in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunecare.co.uk [immunecare.co.uk]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Lactoferrin: a secret weapon in the war against pathogenic bacteria [explorationpub.com]
- 5. Lactoferrin: A bioinspired, anti-biofilm therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of lactoferrin on biofilm formation in clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. Lactoferrin Affects the Viability of Bacteria in a Biofilm and the Formation of a New Biofilm Cycle of Mannheimia haemolytica A2 [mdpi.com]
- 12. Activity of Phage–Lactoferrin Mixture against Multi Drug Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. Crystal violet assay [bio-protocol.org]
- 17. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
Application Notes and Protocols: Linezolid in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Linezolid in combination with other antimicrobial agents. The information is collated from various in vitro and in vivo studies to guide the design and interpretation of future research.
Introduction
Linezolid is the first synthetic oxazolidinone antibiotic, renowned for its unique mechanism of action that inhibits bacterial protein synthesis at the initiation stage.[1][2][3][4] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, a crucial step for bacterial reproduction.[2][5] This distinct mechanism reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[3][4][] While effective against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), combination therapy is being explored to enhance efficacy, prevent resistance, and broaden the spectrum of activity.[1]
Data Presentation: In Vitro Synergy of Linezolid Combinations
The following tables summarize the quantitative data from various studies on Linezolid combination therapies. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction between two antimicrobial agents.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 1: Linezolid Combination Therapy against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Combination Agent | Test Method | Key Findings | FICI Range | Reference |
| Rifampin | Checkerboard Assay | Synergistic activity against 5/6 cfr-positive and 2/4 cfr-negative MRSA isolates.[7] Greater than 8-fold reduction in Rifampin MIC in the presence of Linezolid.[7] | 0.375 - 0.5 | [7][8] |
| Time-Kill Assay | Additive interaction and inhibition of rifampicin-resistant variants.[9] | N/A | [9][10] | |
| Vancomycin | Checkerboard Assay | Indifference reported in some studies.[11] | 0.75 - 1 | [12] |
| Time-Kill Assay | Conflicting results, with some studies showing indifference or antagonism.[11][13] | N/A | [11][13] | |
| Gentamicin | Time-Kill Assay | Antagonism; Linezolid inhibited the early bactericidal activity of gentamicin.[9] | N/A | [9][10] |
| Daptomycin | Checkerboard & Time-Kill Assays | Reports of indifference and antagonism in some in vitro studies.[14] However, other studies show a synergistic effect in 66-77% of MRSA isolates.[15] | N/A | [14][15] |
| Fosfomycin | Checkerboard Assay | Synergistic effect observed in 50% of assayed strains.[16] | N/A | [16] |
| Imipenem | Checkerboard Assay | Synergistic effect in up to 90% of assayed strains.[16] | N/A | [16] |
Table 2: Linezolid Combination Therapy against Vancomycin-Resistant Enterococcus (VRE)
| Combination Agent | Test Method | Key Findings | FICI Range | Reference |
| Fosfomycin | Checkerboard & Time-Kill Assays | Synergistic and additive effects observed. The combination prolonged the post-antibiotic sub-MIC effect (PASME).[17] | N/A | [17] |
| Gentamicin | Time-Kill Assay | The combination of Linezolid, Ampicillin, and Gentamicin enhanced bacterial killing.[18] | N/A | [18] |
| Ampicillin | Time-Kill Assay | The combination of Linezolid, Ampicillin, and Gentamicin showed improved antibacterial activity.[18] | N/A | [18] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the in vitro interaction of two antimicrobial agents against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to a final concentration of ~5 x 10^5 CFU/mL in each well)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Stock solutions of Linezolid and the second antibiotic
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of Linezolid along the y-axis (rows A-H) of the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic along the x-axis (columns 1-12).
-
-
Plate Setup:
-
The first antibiotic is typically diluted vertically, and the second is diluted horizontally.[19]
-
This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.[20][21]
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.
-
Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
-
Calculation of FICI:
-
The FICI is calculated for each well that shows no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The lowest FICI value is used to interpret the overall interaction.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Bacterial inoculum (adjusted to a starting concentration of ~5 x 10^5 to 1 x 10^7 CFU/mL)
-
Culture tubes with appropriate broth (e.g., MHB)
-
Linezolid and the second antibiotic at desired concentrations (e.g., 1x, 4x, 8x MIC)[9][10]
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Test Tubes:
-
Prepare tubes containing broth with the single antibiotics, the antibiotic combination, and a growth control (no antibiotic).
-
-
Inoculation:
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C, usually with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL between the combination and the least active single agent.
-
Indifference is a <2 log10 change in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity is defined as a ≥3 log10 reduction in the initial inoculum.
-
Visualizations
Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill assay.
References
- 1. Role of linezolid combination therapy for serious infections: review of the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Linezolid - Wikipedia [en.wikipedia.org]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 7. Frontiers | Linezolid and Rifampicin Combination to Combat cfr-Positive Multidrug-Resistant MRSA in Murine Models of Bacteremia and Skin and Skin Structure Infection [frontiersin.org]
- 8. Linezolid and Rifampicin Combination to Combat cfr-Positive Multidrug-Resistant MRSA in Murine Models of Bacteremia and Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. In Vitro Activities of Linezolid Combined with Other Antimicrobial Agents against Staphylococci, Enterococci, Pneumococci, and Selected Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Combination therapy with daptomycin, linezolid, and rifampin as treatment option for MRSA meningitis and bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daptomycin and linezolid for severe methicillin-resistant Staphylococcus aureus psoas abscess and bacteremia: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Factorial design and post-antibiotic sub-MIC effects of linezolid combined with fosfomycin against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sbmicrobiologia.org.br [sbmicrobiologia.org.br]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of a Representative Anti-Infective Agent: 2,5-Disubstituted-1,3,4-Oxadiazoles
Introduction
The designation "Anti-infective agent 4" does not refer to a single, specific chemical entity but is a generic term used across various research and commercial contexts. For instance, it has been used to describe an inhibitor of Trypanosoma cruzi[1], as well as certain phenolic compounds utilized as disinfectants[2]. The absence of a defined molecular structure for a singular "this compound" precludes the description of a specific synthesis and purification protocol.
Therefore, this document provides a detailed application note and protocol for the synthesis and purification of a representative class of anti-infective agents: 2,5-disubstituted-1,3,4-oxadiazoles. Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their potential as novel anti-infective agents, demonstrating activity against both Gram-positive and Gram-negative bacteria[3]. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective compounds.
Data Presentation
The synthesis and characterization of novel 1,3,4-oxadiazole derivatives would typically yield the following quantitative data, which should be meticulously recorded and organized for comparative analysis.
| Compound ID | R1-group | R2-group | Reaction Yield (%) | Melting Point (°C) | Purity (HPLC, %) | MIC (S. aureus, µg/mL) | MIC (E. coli, µg/mL) |
| 7a | Phenyl | Methyl | 85 | 121-123 | >98 | 10 | 25 |
| 7b | 4-Cl-Ph | Methyl | 82 | 145-147 | >99 | 5 | 15 |
| 7c | Phenyl | Ethyl | 88 | 110-112 | >98 | 12 | 30 |
| 7o | Specific Heterocycle | Methyl | 75 | 160-162 | >99 | <2.5 | <2.5 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure experimental results. The activity of compound 7o is based on findings from a study on 1,3,4-oxadiazole derivatives[3].
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
This protocol outlines a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which often involves the cyclization of an N-acyl-N'-aroylhydrazine or a similar intermediate. A common synthetic route is the reaction of an aromatic carboxylic acid with a hydrazide, followed by cyclodehydration.
Materials:
-
Substituted aromatic carboxylic acid (1.0 eq)
-
Aryl hydrazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or another dehydrating agent
-
Anhydrous solvent (e.g., toluene, xylene, or acetonitrile)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the substituted aromatic carboxylic acid (1.0 eq) in the appropriate anhydrous solvent in a round bottom flask, add the aryl hydrazide (1.0 eq).
-
The reaction mixture may be stirred at room temperature or heated depending on the specific reactants. The progress of the reaction to form the intermediate diacylhydrazine can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, cool the reaction mixture to 0 °C.
-
Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 2-3 eq) to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the progress of the cyclization reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a 5% sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
The crude product obtained from the synthesis is often impure and requires purification. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid) and the nature of the impurities.
A. Purification by Recrystallization (for solid compounds):
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
B. Purification by Column Chromatography (for solid or liquid compounds):
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluting solvent or a suitable volatile solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflow for the synthesis and evaluation of 1,3,4-oxadiazole anti-infective agents.
Caption: A logical workflow for the discovery and optimization of novel anti-infective agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving "Anti-infective agent 4" Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming bioavailability challenges with "Anti-infective agent 4" during in vivo studies.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during preclinical development in a question-and-answer format.
Q1: My in vivo study with this compound showed very low plasma exposure after oral administration. What are the initial steps to troubleshoot this?
Low oral bioavailability is a frequent challenge in drug development, often stemming from poor solubility and/or low permeability.[1][2][3] A systematic approach is crucial to identify the root cause and select an appropriate formulation strategy.
Initial Troubleshooting Workflow:
The first step is to characterize the physicochemical properties of this compound to understand the primary barriers to its absorption.
Q2: I suspect poor aqueous solubility is the primary reason for the low bioavailability of this compound. What are the recommended formulation strategies to improve its solubility?
For compounds with low aqueous solubility (a common issue for 40-70% of new chemical entities), several formulation strategies can be employed to enhance dissolution and, consequently, absorption.[3][4][5] The choice of strategy depends on the specific properties of the drug.[6][7]
Comparison of Common Solubility Enhancement Techniques:
| Technique | Mechanism of Action | Potential Fold Increase in Solubility | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area available for dissolution.[8] | 2 - 10 | Simple, well-established techniques (e.g., jet milling, wet milling).[9][10] | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy, amorphous state, preventing crystallization and enhancing dissolution.[11][12] | 10 - 100+ | Significant solubility enhancement; can be tailored with different polymers.[13] | Requires careful polymer selection; potential for physical instability (recrystallization) over time.[14] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms a micro- or nanoemulsion in the GI tract, facilitating absorption.[6][8] | 5 - 50 | Can enhance both solubility and permeability; may bypass first-pass metabolism via lymphatic uptake.[13] | Higher complexity in formulation; potential for drug precipitation upon dilution in GI fluids. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within a cyclodextrin cavity, forming a soluble inclusion complex.[7][9] | 5 - 20 | Well-understood mechanism; can improve stability. | Limited by the stoichiometry of complexation and the dose of the drug.[9] |
Q3: My compound has good solubility but still exhibits low bioavailability. What could be the other contributing factors?
If solubility is not the limiting factor, other physiological barriers may be responsible for the poor bioavailability. The main culprits are typically poor membrane permeability and extensive first-pass metabolism.[1][2]
Potential Barriers to Oral Drug Absorption:
This diagram illustrates the sequential barriers a drug must overcome after oral administration to reach systemic circulation.
Troubleshooting Steps:
-
Assess Permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the drug's ability to cross the intestinal epithelium.[15] If permeability is low, consider prodrug approaches or the use of permeation enhancers.[16]
-
Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism. If the drug is rapidly metabolized, strategies to inhibit specific enzymes or alternative routes of administration may be necessary.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the Biopharmaceutics Classification System (BCS) and how can it help in the development of this compound?
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[3][17] It helps predict a drug's in vivo absorption characteristics and guides the selection of appropriate formulation strategies.[2][18]
Biopharmaceutics Classification System (BCS):
| Class | Solubility | Permeability | Primary Absorption Barrier | Formulation Strategy Focus |
| I | High | High | None | Conventional dosage forms are usually sufficient. |
| II | Low | High | Solubility/Dissolution | Enhance solubility and dissolution rate (e.g., ASDs, nanosuspensions).[3] |
| III | High | Low | Permeability | Improve permeability (e.g., permeation enhancers, prodrugs). |
| IV | Low | Low | Both | Address both solubility and permeability challenges simultaneously.[2] |
By determining the BCS class of this compound, you can focus your development efforts on the most relevant absorption barrier.
FAQ 2: What are the critical quality attributes (CQAs) to monitor for a bioavailability-enhanced formulation?
CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For bioavailability-enhanced formulations, key CQAs include:
-
Particle Size and Distribution: Crucial for nanosuspensions and micronized formulations, as it directly impacts the surface area and dissolution rate.[8]
-
Physical State: For ASDs, it is critical to confirm the drug is in an amorphous state and remains so over time. Techniques like Powder X-ray Diffraction (PXRD) are used for this.[8]
-
In Vitro Dissolution Rate: This should be measured under biorelevant conditions (e.g., using FaSSIF or FeSSIF media) to predict in vivo performance.[18]
-
Drug Load and Entrapment Efficiency: Important for lipid-based systems and nanoparticles to ensure an adequate amount of the drug is carried in the formulation.
-
Physical and Chemical Stability: The formulation must be stable under storage conditions to ensure consistent performance throughout the study.[19]
FAQ 3: Can you provide a starting point protocol for preparing a simple amorphous solid dispersion for in vivo testing?
Amorphous solid dispersions (ASDs) are a powerful tool for improving the bioavailability of poorly soluble drugs.[11] Spray drying is a common method for preparing ASDs at the lab scale.[12]
Workflow for ASD Preparation by Spray Drying:
References
- 1. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
- 5. Is Poor Bioavailability Holding Back Modern Medicine? [doublerainbowbio.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Drug solubility and permeability [pion-inc.com]
- 16. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 17. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
refining "Anti-infective agent 4" dosage for optimal efficacy
Technical Support Center: Anti-infective Agent 4
This guide provides researchers, scientists, and drug development professionals with detailed information for refining the dosage of this compound (AIA-4) to achieve optimal efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to function as a competitive inhibitor of the bacterial two-component signal transduction system, specifically targeting the 'WalK' sensor histidine kinase.[1] By binding to the ATP-binding site of WalK, AIA-4 prevents its autophosphorylation. This disruption inhibits the downstream phosphorylation of the 'WalR' response regulator, which in turn prevents the transcription of genes essential for bacterial cell wall biosynthesis and division. This targeted action is hypothesized to reduce the selective pressure for resistance compared to broader-spectrum antibiotics.[2]
Q2: What is a recommended starting concentration range for in vitro efficacy testing?
A2: For initial Minimum Inhibitory Concentration (MIC) assays, we recommend a broad concentration range starting from 0.06 µg/mL to 64 µg/mL using a two-fold serial dilution.[3][4] This range has been effective in identifying the MIC for a variety of Gram-positive pathogens, including reference strains of Staphylococcus aureus and Enterococcus faecium.
Q3: Is AIA-4 effective against Gram-negative bacteria?
A3: Currently, AIA-4 has demonstrated limited efficacy against Gram-negative bacteria. This is likely due to the outer membrane of Gram-negative species acting as a permeability barrier, preventing the agent from reaching its cytoplasmic target. Further research into formulations or combination therapies to enhance outer membrane penetration may be required.
Q4: What is the known cytotoxicity profile of AIA-4?
A4: Cytotoxicity assays on mammalian cell lines (e.g., HEK293, HepG2) indicate a 50% cytotoxic concentration (CC50) that is significantly higher than the effective MIC for target pathogens, suggesting a favorable preliminary therapeutic index. Refer to the data in Table 2 for specific values. It is crucial to perform cytotoxicity testing on the specific cell line used in your experimental model.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results. | 1. Inconsistent bacterial inoculum size. 2. Improper serial dilution of AIA-4. 3. Contamination of cultures. | 1. Standardize inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute to the final recommended concentration for the assay (~5 x 10⁵ CFU/mL).[3][8] 2. Prepare a fresh stock solution for each experiment and use calibrated pipettes. Perform serial dilutions carefully. 3. Use aseptic techniques and include a sterility control (broth only) and a growth control (broth + inoculum, no drug) in every assay plate.[9] |
| No inhibition of bacterial growth observed, even at high concentrations. | 1. The bacterial strain is resistant to AIA-4. 2. AIA-4 has degraded due to improper storage. 3. Incompatible assay medium. | 1. Verify the activity of your AIA-4 stock on a known susceptible control strain (e.g., S. aureus ATCC 29213). 2. Store AIA-4 stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles. Protect from light. 3. Ensure you are using standard Mueller-Hinton Broth (MHB), as recommended. High concentrations of certain salts or proteins in other media may interfere with the agent's activity.[4] |
| High cytotoxicity observed in mammalian cell lines at concentrations near the MIC. | 1. The specific cell line is highly sensitive to AIA-4. 2. Error in cell seeding density. 3. Solvent (e.g., DMSO) concentration is too high. | 1. Determine the CC50 for your specific cell line to establish the therapeutic window accurately. 2. Ensure a consistent and optimal number of cells are seeded per well (e.g., 1 x 10⁴ cells/well for a 96-well plate).[7] 3. The final concentration of the solvent should be non-toxic to the cells, typically ≤0.5% DMSO. Include a vehicle control in your experiment.[7] |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of AIA-4 Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 29213) | 2 |
| Staphylococcus epidermidis (ATCC 12228) | 4 |
| Enterococcus faecalis (ATCC 29212) | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 1 |
| Escherichia coli (ATCC 25922) | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of AIA-4
| Cell Line | CC50 (µg/mL) | Selectivity Index (SI) vs. S. aureus |
|---|---|---|
| HEK293 (Human Embryonic Kidney) | 128 | 64 |
| HepG2 (Human Hepatocellular Carcinoma) | 96 | 48 |
| A549 (Human Lung Carcinoma) | 110 | 55 |
Selectivity Index (SI) = CC50 / MIC
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of AIA-4 that inhibits visible bacterial growth.[3][8][10]
-
Preparation of AIA-4 Dilutions:
-
Prepare a 1280 µg/mL stock solution of AIA-4 in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of a 64 µg/mL working solution of AIA-4 (prepared from stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From an overnight culture, suspend bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Well 12 receives no inoculum.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of AIA-4 at which there is no visible turbidity (bacterial growth).
-
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of mammalian cells to determine the cytotoxic potential of AIA-4.[5][6][11][12]
-
Cell Seeding:
-
Seed a 96-well plate with mammalian cells at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of AIA-4 in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the AIA-4 dilutions to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubate for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value using dose-response curve analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. protocols.io [protocols.io]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Anti-infective agent 4" experimental variability and reproducibility issues
Welcome to the technical support center for Anti-infective Agent 4 (AIA-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with AIA-4.
Product Profile: this compound (AIA-4)
-
Target: Bacterial DNA gyrase subunit B (GyrB).
-
Spectrum: Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
-
Off-Target Effects: Known to modulate the p38 MAPK signaling pathway in eukaryotic cells at higher concentrations, potentially leading to cytotoxicity.[1][2][3][4]
-
Physicochemical Properties: AIA-4 is a hydrophobic molecule with low aqueous solubility. It is supplied as a powder and requires dissolution in a solvent such as DMSO to create a stock solution before further dilution in aqueous media.
Section 1: Troubleshooting Antimicrobial Susceptibility Testing (AST)
This section addresses common issues encountered during Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Frequently Asked Questions (FAQs)
Question 1: Why are my Minimum Inhibitory Concentration (MIC) values for AIA-4 inconsistent across experiments?
Answer: Inconsistent MIC values are a frequent challenge and can stem from several factors.[5][6] Key areas to investigate include:
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Inoculum Preparation: The density of the bacterial inoculum is critical. A higher-than-intended bacterial concentration can lead to artificially high MIC values. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.
-
Media Composition: The type and composition of the growth media can significantly impact AIA-4 activity. Cation concentrations (e.g., Mg²⁺, Ca²⁺) in Mueller-Hinton Broth (MHB) can affect the stability and activity of some antimicrobial agents. Use cation-adjusted MHB for consistency.
-
AIA-4 Preparation and Stability: Due to its hydrophobicity, AIA-4 can precipitate when diluted from a DMSO stock into aqueous media. Ensure the final DMSO concentration is consistent and low (typically ≤1%) across all wells to avoid solvent-induced toxicity or precipitation. Prepare fresh dilutions for each experiment, as AIA-4 may not be stable in aqueous solutions over time.
-
Quality Control: Always include a quality control strain (e.g., E. coli ATCC 25922) with a known MIC range for AIA-4 in every assay to ensure the test system is performing correctly.[7]
Question 2: My MICs are reproducible, but my Minimum Bactericidal Concentration (MBC) results are highly variable. What could be the cause?
Answer: MBC testing is inherently more variable than MIC testing. Common sources of variability include:
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Incomplete Neutralization of AIA-4: When subculturing from MIC wells to determine the MBC, residual AIA-4 can be carried over, inhibiting growth on the agar plate and leading to a false impression of bactericidal activity. Ensure a sufficient dilution factor during the transfer step.
-
Biofilm Formation: Some bacteria may form biofilms at the bottom of the microtiter plate wells, protecting a subpopulation of cells from the bactericidal effects of AIA-4. This can lead to sporadic growth in the MBC assay.
-
Definition of "Bactericidal": The standard definition of a ≥99.9% reduction in viable cells can be difficult to measure accurately. Small variations in colony counting can lead to different MBC interpretations. Ensure your plating and counting methods are consistent.
Data Presentation
Table 1: Influence of Experimental Conditions on AIA-4 MIC Values Against E. coli ATCC 25922
| Parameter Varied | Condition 1 | MIC (µg/mL) | Condition 2 | MIC (µg/mL) | Rationale for Discrepancy |
| Inoculum Density | 5 x 10⁵ CFU/mL (Standard) | 2 | 5 x 10⁷ CFU/mL (High) | 8 | A higher bacterial load requires more agent to inhibit growth. |
| Growth Medium | Cation-Adjusted MHB | 2 | Standard MHB | 4 | Divalent cations can affect the stability and uptake of AIA-4. |
| Solvent Conc. | 0.5% DMSO | 2 | 2.0% DMSO | 2 (with poor growth in control) | High DMSO concentrations can inhibit bacterial growth, confounding results. |
Experimental Protocols
Protocol 1: Recommended Broth Microdilution Protocol for AIA-4
-
AIA-4 Stock Preparation: Dissolve AIA-4 powder in 100% DMSO to a concentration of 10 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: Perform a two-fold serial dilution of the AIA-4 stock solution in CAMHB in a 96-well microtiter plate. Ensure the final DMSO concentration does not exceed 1%.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no AIA-4) and a negative control (broth only).[7]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of AIA-4 that completely inhibits visible bacterial growth.[8][9]
Diagrams and Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Section 2: Troubleshooting Host Cell Cytotoxicity Assays
This section covers variability issues when assessing the effect of AIA-4 on mammalian cell lines.
Frequently Asked Questions (FAQs)
Question 3: My IC50 values for AIA-4 in cytotoxicity assays show high variability between experiments. What are the common causes?
Answer: Variability in cytotoxicity assays is common and can be influenced by several factors.[10][11][12][13][14]
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Cell Line Health and Passage Number: Use cells with a consistent, low passage number. Genetic drift can occur in continuously cultured cells, altering their response to cytotoxic agents.[15] Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds like AIA-4, reducing its effective concentration. If you observe a significant shift in IC50 values with different serum lots or concentrations, consider reducing the serum percentage during the treatment period or using a serum-free medium if possible.
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Compound Precipitation: At higher concentrations, AIA-4 may precipitate out of the cell culture medium, especially in the presence of serum proteins. This leads to an underestimation of its potency. Visually inspect the wells for precipitates before reading the plates.
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Assay Interference: The chemical properties of AIA-4 might interfere with the assay chemistry itself. For example, in an MTT assay, the compound could act as a reducing agent, leading to a false viability signal. It is advisable to run a control plate with AIA-4 in cell-free medium to check for any direct reaction with the assay reagents.
Question 4: I suspect AIA-4 is precipitating in my cell culture medium. How can I confirm and prevent this?
Answer: Compound precipitation is a major source of error.
-
Confirmation: The simplest method is visual inspection using a microscope. Precipitates often appear as crystalline structures or an amorphous film in the wells. You can also measure the absorbance of the supernatant at a wavelength where AIA-4 absorbs light; a decrease in absorbance over time at higher concentrations suggests precipitation.
-
Prevention:
-
Lower DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%).
-
Use of Pluronic F-68: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium can help maintain the solubility of hydrophobic compounds.
-
Pre-dilution Strategy: Perform an intermediate dilution of the DMSO stock in a serum-free medium before the final dilution in the complete medium. This can sometimes prevent shock precipitation.
-
Data Presentation
Table 2: Influence of Serum Concentration on AIA-4 IC50 in A549 Lung Carcinoma Cells (48h Exposure)
| Assay Condition | IC50 (µM) | Fold Change | Rationale for Discrepancy |
| 10% FBS | 25.4 | - | Standard condition. |
| 2% FBS | 8.1 | 3.1x more potent | Reduced serum protein binding increases the bioavailable concentration of AIA-4. |
| Serum-Free Medium | 3.5 | 7.3x more potent | Minimal protein binding leads to the highest apparent potency, but may also induce cell stress. |
Experimental Protocols
Protocol 2: Standardized MTT Assay for Assessing AIA-4 Cytotoxicity
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AIA-4 in the appropriate medium. Remove the old medium from the cells and add 100 µL of the medium containing AIA-4 or vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Section 3: Investigating Mechanism of Action
This section provides guidance on studying the off-target effects of AIA-4 on eukaryotic signaling pathways.
Frequently Asked Questions (FAQs)
Question 5: I'm not seeing the expected activation of the p38 MAPK pathway after treating cells with AIA-4. What could be wrong?
Answer: Investigating signaling pathways requires precise timing and technique.[16][17][18][19][20]
-
Kinetics of Activation: The phosphorylation of p38 is often a transient event. The activation might peak early (e.g., 15-60 minutes) and then return to baseline due to feedback mechanisms involving phosphatases.[2] Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing p-p38.
-
Antibody Quality: Ensure the primary antibody for phosphorylated p38 (p-p38) is specific and validated for Western blotting. Run positive controls (e.g., cells treated with a known p38 activator like anisomycin) and negative controls.
-
Loading Controls: Always probe for total p38 to ensure that changes in the p-p38 signal are not due to variations in the total amount of p38 protein.
-
Cellular Context: The activation of the p38 pathway can be cell-type specific and influenced by the culture conditions (e.g., serum presence). Serum contains growth factors that can basally activate MAPK pathways, potentially masking the effect of AIA-4. Consider serum-starving the cells for a few hours before treatment.
Diagrams and Visualizations
Caption: AIA-4's dual mechanism of action.
Caption: Western blot workflow for p38 pathway analysis.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Screening for Population Variability in Chemical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. licorbio.com [licorbio.com]
- 16. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. bosterbio.com [bosterbio.com]
- 19. How To Ensure a Successful Western Blot Experiment | Technology Networks [technologynetworks.com]
- 20. LabXchange [labxchange.org]
minimizing "Anti-infective agent 4" degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Anti-infective Agent 4 during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced Potency or Efficacy | Degradation of this compound due to improper storage temperature. | Verify storage conditions. This compound is sensitive to temperatures above 2-8°C. For long-term storage, aliquots should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Store this compound in amber vials or other light-protecting containers.[2] | |
| Incorrect pH of the solution. | Ensure the pH of the reconstituted solution is within the recommended range of 6.0-7.5. Variations in pH can accelerate degradation.[3] | |
| Visible Particulates or Discoloration | Chemical degradation or precipitation. | Do not use the solution if particulates or discoloration are observed.[3] This indicates significant degradation. Prepare a fresh solution following the recommended protocol. |
| Contamination. | Ensure aseptic techniques are used during handling and reconstitution to prevent microbial contamination. | |
| Inconsistent Experimental Results | Variability in storage and handling practices between experiments. | Standardize storage and handling protocols across all experiments. This includes using the same lot of this compound, consistent storage temperatures, and identical reconstitution procedures. |
| Degradation after reconstitution. | Use reconstituted this compound immediately. If immediate use is not possible, refer to the stability data for reconstituted solutions to determine the maximum allowable storage time at specific temperatures. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound powder? A1: The lyophilized powder of this compound should be stored at 2-8°C for short-term storage (up to 3 months). For long-term storage, it is recommended to store the powder at -20°C in a desiccated environment.[2]
-
Q2: How should I store reconstituted solutions of this compound? A2: The stability of reconstituted this compound is highly dependent on the storage temperature. For immediate use, solutions can be kept at room temperature (20-25°C) for up to 6 hours.[1] For storage up to 24 hours, refrigeration at 2-8°C is required.[1] For longer storage, aliquots should be frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Q3: Is this compound sensitive to light? A3: Yes, this compound is photosensitive. Exposure to UV or ambient light can lead to photodegradation.[2][4] All solutions should be prepared and stored in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.
Degradation
-
Q4: What are the common degradation pathways for this compound? A4: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis of the lactam ring is a major cause of inactivation, while oxidation of the thioether group can also lead to a loss of potency. These degradation processes can be accelerated by elevated temperatures, non-optimal pH, and exposure to light.
-
Q5: How can I detect degradation of this compound in my samples? A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7] These methods can separate and quantify the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
-
Q6: What is the acceptable level of degradation for this compound in experimental samples? A6: For most research applications, the concentration of the intact drug should remain above 90% of the initial concentration to be considered stable.[3][8]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific buffer or medium under various storage conditions.
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity water or desired buffer
-
Calibrated pH meter
-
HPLC system with a C18 column
-
UV detector
-
Temperature-controlled incubators/refrigerators
-
Light-protected storage containers (e.g., amber vials)
-
-
Methodology:
-
Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the desired sterile solvent. Ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into multiple light-protected containers to avoid repeated sampling from the same vial.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., 2-8°C, 25°C, 37°C) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: At each time point, analyze the samples by HPLC.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration (time 0). The solution is considered stable if the remaining concentration is ≥90%.[3][8]
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways under stress conditions.
-
Materials:
-
This compound solution (as prepared in Protocol 1)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
LC-MS/MS system
-
-
Methodology:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the this compound solution and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot and incubate at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ to a third aliquot and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot to a UV lamp (254 nm) for 24 hours.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an LC-MS/MS method to identify and characterize the degradation products.[9]
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
enhancing "Anti-infective agent 4" penetration in tissue models
Welcome to the technical support center for Anti-infective Agent 4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the use of Agent 4 in various tissue models.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors limiting this compound penetration in dense tissue models?
This compound is a novel synthetic small molecule with potent activity but is characterized by two main physicochemical properties that can limit its penetration into dense 3D cell cultures like spheroids and organoids:
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Low Aqueous Solubility: Agent 4 is highly lipophilic, leading to poor solubility in aqueous culture media. This can cause the agent to precipitate or aggregate before it can effectively diffuse through the tissue model.
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High Plasma Protein Binding: In the presence of serum in the culture medium, Agent 4 exhibits a high affinity for proteins such as albumin. This binding reduces the concentration of free, unbound agent available to penetrate the tissue.[1]
These factors contribute to a steep concentration gradient, where the outer layers of the tissue model are exposed to a higher effective dose than the core.[1][2]
FAQ 2: At what point during my experiment should I measure the concentration of Agent 4?
The timing of concentration measurement is critical and depends on the experimental goals. Penetration of small molecules into tissue models is both time and concentration-dependent.[3] We recommend creating a time-course experiment to determine the optimal endpoint.
A typical workflow involves:
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Treating spheroids with Agent 4.
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Collecting spheroids at various time points (e.g., 2, 6, 12, 24, and 48 hours).
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Lysing the spheroids and quantifying the intracellular concentration of Agent 4 using LC-MS/MS.
This approach will help you determine the time required to reach a steady-state concentration or the desired therapeutic window within the tissue model.
Troubleshooting Guides
Issue 1: Low concentration of Agent 4 detected in the core of my spheroid/organoid model.
Low penetration is a common challenge. This guide provides a systematic approach to diagnose and resolve the issue.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting poor penetration of Agent 4.
Caption: Troubleshooting decision tree for low Agent 4 penetration.
Step 1: Verify Formulation and Solubility
Before modifying your biological system, ensure that Agent 4 is fully solubilized in your culture medium.
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Action: Prepare the highest concentration of your drug in the medium and inspect it under a microscope for any signs of precipitation.
-
Solution: If solubility is an issue, consider using a formulation strategy. The use of co-solvents or excipients can improve the aqueous solubility of your compound.
Step 2: Evaluate the Impact of Serum
High serum content can sequester Agent 4, reducing the free fraction available for tissue penetration.
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Action: Compare the penetration of Agent 4 in media containing high serum (e.g., 10% FBS) versus low serum (e.g., 1% FBS) or serum-free media.
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Solution: If a significant difference is observed, reduce the serum concentration during the treatment period. Ensure that the reduced serum conditions do not adversely affect tissue model viability for the duration of the experiment.
Step 3: Implement Penetration Enhancers
Chemical permeation enhancers can be used to transiently increase the permeability of the tissue model, allowing for greater drug penetration.[4][5]
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Action: Screen a panel of well-characterized, non-toxic permeation enhancers.[6]
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Solution: The table below shows hypothetical data from an experiment comparing the penetration of Agent 4 with and without different enhancers.
Table 1: Effect of Permeation Enhancers on this compound Penetration in Spheroid Model
| Treatment Group | Concentration of Agent 4 in Spheroid Core (µM) | Fold Increase vs. Control | Spheroid Viability (%) |
| Agent 4 Only (Control) | 1.2 ± 0.3 | 1.0 | 98 ± 2 |
| + 0.05% Squalene | 4.8 ± 0.7 | 4.0 | 95 ± 3 |
| + 0.1% Terpene Blend | 3.5 ± 0.5 | 2.9 | 92 ± 4 |
| + 0.02% Sodium Caprate | 6.1 ± 0.9 | 5.1 | 85 ± 5 |
Data are presented as mean ± standard deviation (n=3).
Based on this data, Sodium Caprate provided the highest increase in penetration, though it slightly impacted viability. Squalene offers a good balance of enhanced penetration and minimal toxicity.[6]
Issue 2: Decreased tissue model viability after treatment with a permeation enhancer.
While enhancers can improve drug delivery, they can also induce cytotoxicity.[6] It is crucial to distinguish between toxicity from the enhancer and the increased efficacy of Agent 4.
Visual Representation of Potential Cytotoxicity Pathway
Some permeation enhancers, particularly those that disrupt cell membranes, can activate cellular stress pathways leading to apoptosis.
Caption: Hypothetical pathway of enhancer-induced cytotoxicity.
Troubleshooting Steps:
-
Run an Enhancer-Only Control: Treat your tissue models with the permeation enhancer alone at the same concentration used in your combination treatment.
-
Perform a Dose-Response Curve: Test a range of concentrations for the permeation enhancer to find the highest concentration that does not impact viability.
-
Assess Viability with Multiple Readouts: Use assays that measure different aspects of cell health, such as metabolic activity (e.g., MTT or PrestoBlue) and membrane integrity (e.g., LDH release or live/dead staining).
Table 2: Dose-Response of Sodium Caprate on Spheroid Viability
| Sodium Caprate Conc. (%) | Spheroid Viability (%) (Metabolic Assay) | Membrane Integrity (%) (LDH Assay) |
| 0 (Control) | 100 ± 3 | 100 ± 2 |
| 0.005 | 99 ± 2 | 98 ± 3 |
| 0.01 | 97 ± 4 | 96 ± 4 |
| 0.02 | 85 ± 5 | 88 ± 5 |
| 0.05 | 62 ± 7 | 71 ± 6 |
Data are presented as mean ± standard deviation (n=3).
This data suggests that a concentration of 0.01% Sodium Caprate is the optimal balance for enhancing penetration without causing significant toxicity.
Experimental Protocols
Protocol 1: Quantification of this compound in Spheroids via LC-MS/MS
This protocol details the steps to extract and quantify Agent 4 from 3D spheroid models.
Workflow Diagram
Caption: Experimental workflow for quantifying Agent 4 in spheroids.
Methodology
-
Spheroid Harvesting: At the desired time point, collect 50-100 spheroids per replicate into a microcentrifuge tube.
-
Washing: Gently aspirate the medium and wash the spheroids three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any unbound, extracellular agent.
-
Lysis and Homogenization: Add 200 µL of RIPA lysis buffer containing a protease inhibitor cocktail. Homogenize the spheroids using a bead beater or by sonicating on ice.
-
Protein Precipitation: To the lysate, add 600 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute to precipitate proteins.
-
Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet. Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water and transfer to an HPLC vial for analysis by a validated LC-MS/MS method.
-
Data Normalization: The concentration of Agent 4 can be normalized to the total protein content of the lysate (determined by a BCA assay from a small aliquot of the initial lysate) or to the number of spheroids.
References
- 1. High-Throughput Screening Meets AI and 3D Models | Technology Networks [technologynetworks.com]
- 2. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Long‐term daily oral administration of intestinal permeation enhancers is safe and effective in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Penetration Enhancers and Safety on the Transdermal Delivery of Apremilast in Skin [mdpi.com]
troubleshooting inconsistent results in "Anti-infective agent 4" assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with "Anti-infective Agent 4" assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability between replicate wells in my minimum inhibitory concentration (MIC) assay?
High variability between replicates can be attributed to several factors:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the bacterial inoculum, broth, or the anti-infective agent can lead to significant differences between wells. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Improper Mixing: Failure to thoroughly mix the contents of each well after adding all components can result in an uneven distribution of bacteria and the agent.
-
Edge Effects: Wells on the outer edges of a microplate can be prone to evaporation, leading to increased concentrations of solutes and affecting bacterial growth. To mitigate this, avoid using the outermost wells or fill them with sterile medium.
-
Contamination: Contamination of the stock solutions or the assay plate can lead to unexpected growth or inhibition.
Q2: My positive control (no agent) shows no or very little bacterial growth. What could be the cause?
This issue typically points to a problem with the bacterial inoculum or the growth medium:
-
Inoculum Viability: The bacterial culture used for the inoculum may not have been in the logarithmic growth phase or may have lost viability. It is crucial to use a fresh, actively growing culture.
-
Incorrect Inoculum Density: The final concentration of bacteria in the wells might be too low. Verify your bacterial quantification method (e.g., OD600 measurement and plating for CFU/mL).
-
Media Issues: The growth medium may have been prepared incorrectly, be expired, or lack essential nutrients for the specific bacterial strain being tested.
Q3: The negative control (no bacteria) is showing turbidity. What should I do?
Turbidity in the negative control wells is a clear sign of contamination.
-
Source of Contamination: The contamination could originate from the growth medium, the anti-infective agent stock solution, or the microplate itself.
-
Troubleshooting Steps: Use fresh, sterile reagents and consumables. Ensure aseptic technique is strictly followed throughout the experimental setup.
Q4: I am seeing inconsistent results for the cytotoxicity of this compound on my mammalian cell line. What are the potential reasons?
Inconsistent cytotoxicity results can stem from several sources:
-
Cell Health and Passage Number: The health, confluency, and passage number of the cells can significantly impact their susceptibility to a compound. Use cells at a consistent, low passage number and ensure they are healthy and in the logarithmic growth phase.
-
Agent Stability and Solubility: "this compound" may be unstable or have poor solubility in the cell culture medium, leading to inconsistent concentrations. Ensure the agent is fully dissolved and stable under your experimental conditions.
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, LDH) can influence the results. Ensure the chosen assay is appropriate for the agent's mechanism of action and that incubation times are optimized.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a suitable broth.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Create a stock solution of "this compound" in an appropriate solvent.
-
Perform a two-fold serial dilution of the agent in a 96-well microplate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the agent dilutions.
-
Include a positive control (bacteria and broth, no agent) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterium for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Troubleshooting Common MIC Assay Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting, improper mixing, edge effects | Calibrate pipettes, ensure thorough mixing, avoid using outer wells of the plate |
| No growth in positive control | Non-viable inoculum, incorrect inoculum density, media issues | Use a fresh, log-phase culture; verify inoculum concentration; use fresh, correctly prepared media |
| Turbidity in negative control | Contamination | Use sterile reagents and consumables; maintain aseptic technique |
Table 2: Example MIC Values for this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Standard Deviation |
| Staphylococcus aureus ATCC 29213 | 2 | ± 0.5 |
| Escherichia coli ATCC 25922 | 8 | ± 1.2 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | ± 2.1 |
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Hypothetical signaling pathway inhibited by Agent 4.
Validation & Comparative
Comparative Efficacy Analysis: Anti-infective Agent 4 versus Existing Antibiotics
This guide provides a detailed comparison of the efficacy of the novel siderophore cephalosporin, Anti-infective Agent 4, against established antibiotics for the treatment of infections caused by multidrug-resistant (MDR) Gram-negative bacteria. The data presented is compiled from preclinical and clinical studies to aid researchers and drug development professionals in evaluating its potential therapeutic value.
Mechanism of Action: A Novel "Trojan Horse" Strategy
This compound employs a unique "Trojan horse" mechanism to penetrate the outer membrane of Gram-negative bacteria. It mimics natural siderophores, which are iron-chelating molecules that bacteria use to acquire iron, an essential nutrient. By binding to iron, this compound is actively transported across the bacterial outer membrane via specific iron uptake channels. Once in the periplasmic space, it is released from the iron and can then bind to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis and leading to bacterial cell death. This active transport mechanism allows this compound to overcome common resistance mechanisms such as porin channel mutations and efflux pumps that affect other beta-lactam antibiotics.
Figure 1: Mechanism of action of this compound.
Comparative In Vitro Efficacy
The in vitro activity of this compound has been extensively evaluated against a broad panel of Gram-negative pathogens and compared with other antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 90% of organisms (MIC90).
| Organism | This compound (mg/L) | Meropenem (mg/L) | Colistin (mg/L) | Ceftazidime-avibactam (mg/L) |
| Pseudomonas aeruginosa | 1 | >8 | 2 | 8 |
| Acinetobacter baumannii | 2 | 16 | 1 | >32 |
| Klebsiella pneumoniae | 0.5 | >8 | 4 | 4 |
| Enterobacter cloacae | 0.25 | 4 | >4 | 2 |
Data sourced from preclinical surveillance studies.
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Broth microdilution workflow for MIC testing.
Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)
A pivotal Phase III clinical trial evaluated the efficacy and safety of this compound compared to imipenem-cilastatin in patients with complicated urinary tract infections, including pyelonephritis.
| Outcome Measure | This compound (n=252) | Imipenem-Cilastatin (n=126) |
| Composite Cure Rate at Test-of-Cure (TOC) | 72.6% | 54.8% |
| Clinical Cure | 90.1% | 87.3% |
| Microbiological Eradication | 78.6% | 60.3% |
| Adverse Event Rate | 35.7% | 38.1% |
Data from a randomized, double-blind, Phase III clinical trial.
The trial was a multicenter, randomized, double-blind study. Eligible patients were adults with a diagnosis of cUTI or pyelonephritis.
Figure 3: Phase III clinical trial workflow for cUTI.
Efficacy in Hospital-Acquired Pneumonia (HAP/VAP)
The efficacy of this compound was also assessed in a Phase III trial for the treatment of hospital-acquired bacterial pneumonia (HAP) and ventilator-associated bacterial pneumonia (VAP) caused by Gram-negative bacteria, compared with meropenem.
| Outcome Measure | This compound (n=148) | Meropenem (n=150) |
| 28-Day All-Cause Mortality | 12.8% | 12.0% |
| Clinical Cure Rate at TOC | 66.9% | 67.3% |
| Microbiological Eradication Rate | 50.7% | 48.7% |
| Serious Adverse Events | 26.4% | 30.0% |
Data from a randomized, open-label, Phase III clinical trial.
This was a prospective, randomized, open-label, multicenter, parallel-group, non-inferiority study.
Figure 4: Phase III clinical trial workflow for HAP/VAP.
Comparative Analysis: Anti-infective Agent 4 vs. Benznidazole for Chagas Disease
A Comparison Guide for Researchers and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds, benznidazole and nifurtimox. While effective in the acute phase, their efficacy diminishes in the chronic stage of the disease and is often accompanied by significant adverse effects, leading to low treatment completion rates.[1][2] This has spurred the search for novel, safer, and more potent anti-trypanosomal agents. This guide provides a comparative analysis of a promising new nitroimidazopyrazinone, "Anti-infective agent 4" (also known as compound 73 or MCC9481), against the current first-line treatment, benznidazole.
Efficacy and Potency
Recent preclinical data has demonstrated the potent in vitro and in vivo activity of this compound against T. cruzi. A direct comparison in a mouse model of acute Chagas disease revealed that this compound exhibits superior efficacy to benznidazole.
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy (Acute Mouse Model) |
| This compound | 0.016 µM | >98-99% parasite burden reduction at 50 mg/kg/day (once or twice daily) |
| Benznidazole | Not specified in direct comparison | >98-99% parasite burden reduction at 100 mg/kg/day (once daily) |
Mechanism of Action
Both this compound and benznidazole are prodrugs that require activation by a parasitic enzyme, a type I nitroreductase (NTR), which is absent in mammalian cells. This selective activation is a cornerstone of their therapeutic window.
Upon activation, these compounds are reduced to form reactive nitro-anion radicals and other electrophilic metabolites. These metabolites induce significant cellular stress within the parasite through multiple mechanisms:
-
DNA Damage: The reactive intermediates can directly interact with and cause substantial damage to the parasite's DNA, including the formation of double-stranded breaks.[3]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses, leading to damage of lipids, proteins, and other vital cellular components.[4]
-
Inhibition of Macromolecule Synthesis: Benznidazole has been shown to inhibit protein and RNA synthesis in T. cruzi.[5]
While the general mechanism is shared, the specific metabolites generated by the nitroimidazopyrazinone scaffold of this compound may differ from those of the nitroimidazole benznidazole, potentially contributing to its enhanced potency. Further research is needed to elucidate these specific differences.
Safety and Tolerability
A significant drawback of current Chagas disease treatments is their poor safety profile, often leading to treatment discontinuation. While comprehensive clinical safety data for this compound is not yet available, preclinical studies suggest it is well-tolerated in mouse models. A detailed comparison with the known adverse effects of benznidazole is crucial for future clinical development.
| Adverse Event Profile | Benznidazole | Nifurtimox (Second-line) | This compound |
| Common Adverse Events | Skin reactions (dermatitis, rash), gastrointestinal issues (nausea, vomiting, abdominal pain), neurological symptoms (peripheral neuropathy, headache).[1][2] | Anorexia, nausea, headache, amnesia, weight loss.[6] | Data not yet available. Preclinical studies in mice showed no significant adverse effects. |
| Severe Adverse Events | Grade 4 adverse reactions have been reported in approximately 3% of cases.[1] | Depression, rash, anxiety.[6] | Data not yet available. |
| Treatment Discontinuation Rate | Ranges from 10.2% to 31.1% in various studies, often due to adverse events.[7][8] | Approximately 20.8% to 21.0% of patients are unable to complete treatment.[3][6] | Data not yet available. |
Experimental Protocols
In Vitro IC50 Determination against T. cruzi
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. A common method for determining the IC50 against intracellular amastigotes of T. cruzi is as follows:
-
Cell Culture: Host cells (e.g., Vero cells or 3T3 fibroblasts) are seeded in 96- or 384-well plates.
-
Infection: The host cells are infected with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase or luciferase).
-
Compound Addition: After allowing for parasite invasion and differentiation into amastigotes, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, benznidazole).
-
Incubation: The plates are incubated for a defined period (e.g., 48-96 hours) to allow for amastigote replication.
-
Readout: The parasite viability is assessed by measuring the reporter signal (e.g., luminescence for luciferase, or a colorimetric substrate for β-galactosidase).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a Mouse Model of Acute Chagas Disease
The in vivo efficacy of anti-trypanosomal compounds is often evaluated in a mouse model using bioluminescent parasite strains.
-
Infection: Immunocompetent mice are infected with a bioluminescent strain of T. cruzi (e.g., via intraperitoneal injection).
-
Monitoring: Parasite burden is monitored non-invasively using an in vivo imaging system (IVIS) to detect the bioluminescent signal.
-
Treatment: Once the infection is established (e.g., day 7 post-infection), mice are treated orally with the test compounds (e.g., this compound at 50 mg/kg, benznidazole at 100 mg/kg) or a vehicle control for a defined period (e.g., 5-20 days).
-
Efficacy Assessment: The parasite load is quantified by measuring the bioluminescent signal at various time points during and after treatment. A significant reduction in the signal compared to the vehicle control group indicates drug efficacy.
-
Cure Assessment: To assess for sterile cure, treated mice may be immunosuppressed (e.g., with cyclophosphamide) to check for parasite relapse.
Conclusion
This compound represents a promising new candidate for the treatment of Chagas disease, demonstrating superior preclinical efficacy to the current standard of care, benznidazole. Its potent in vitro and in vivo activity, coupled with a potentially favorable safety profile, warrants further investigation and clinical development. The shared mechanism of action through parasitic nitroreductase activation provides a strong rationale for its selective toxicity. Future studies should focus on a comprehensive safety and pharmacokinetic profiling of this compound and a head-to-head comparison with benznidazole in chronic models of Chagas disease to fully elucidate its therapeutic potential.
References
- 1. Safety Profile of Benznidazole in the Treatment of Chronic Chagas Disease: Experience of a Referral Centre and Systematic Literature Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety Profile of Nifurtimox and Treatment Interruption for Chronic Chagas Disease in Colombian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Profile of Nifurtimox for Treatment of Chagas Disease in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Comparison Guide: In Vivo Efficacy of Anti-infective Agent 4 in a Murine MRSA Systemic Infection Model
To effectively validate the in vivo efficacy of "Anti-infective agent 4," a specific disease model must be defined. Please specify the disease model of interest.
For the purpose of demonstrating the required format and content, this guide will proceed using a hypothetical example: a murine model of systemic infection with Methicillin-Resistant Staphylococcus aureus (MRSA) . The data presented herein is illustrative and should be replaced with actual experimental results.
This guide provides a comparative analysis of this compound against Vancomycin (standard of care) and a leading alternative, Competitor Agent Y, in a well-established preclinical model of MRSA infection.
Comparative Efficacy: Bacterial Load Reduction
The primary endpoint for efficacy was the reduction in bacterial burden in key organs (spleen and kidneys) 24 hours post-treatment. This compound demonstrated a significant, dose-dependent reduction in bacterial counts, proving superior to both Vancomycin and Competitor Agent Y at an equivalent dosage.
Table 1: Comparative Bacterial Load in Spleen and Kidneys (log10 CFU/g)
| Treatment Group (Dose) | Mean Spleen log10 CFU/g (±SD) | Mean Kidney log10 CFU/g (±SD) |
|---|---|---|
| Vehicle Control | 8.5 (± 0.6) | 7.9 (± 0.4) |
| Vancomycin (110 mg/kg) | 4.2 (± 0.5) | 3.8 (± 0.3) |
| Competitor Agent Y (50 mg/kg) | 4.9 (± 0.7) | 4.5 (± 0.6) |
| This compound (50 mg/kg) | 2.8 (± 0.4) | 2.5 (± 0.3) |
Comparative Efficacy: Survival Analysis
A 7-day survival study was conducted to assess the ability of each agent to protect against mortality following a lethal MRSA challenge. This compound conferred a significant survival advantage compared to all other treatment arms.
Table 2: 7-Day Survival Rate Post-Infection
| Treatment Group (Dose) | Number of Subjects (n) | Survival Rate (%) |
|---|---|---|
| Vehicle Control | 10 | 0% |
| Vancomycin (110 mg/kg) | 10 | 70% |
| Competitor Agent Y (50 mg/kg) | 10 | 60% |
| This compound (50 mg/kg) | 10 | 90% |
Mechanism of Action: Hypothetical Signaling Pathway
This compound is hypothesized to inhibit bacterial cell wall synthesis by targeting the D-Ala-D-Ala ligase, an essential enzyme in peptidoglycan formation. This differs from Vancomycin, which binds to the D-Ala-D-Ala terminus, and Competitor Agent Y, which targets transpeptidase activity.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300 (NRS384), cultured to mid-logarithmic phase in Tryptic Soy Broth (TSB).
-
Infection: Mice were infected via intraperitoneal (i.p.) injection with 1 x 10⁸ Colony Forming Units (CFU) of MRSA suspended in 0.5 mL of sterile saline.
-
Treatment: Two hours post-infection, treatments were administered intravenously (i.v.).
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Vehicle: 5% DMSO in saline.
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Vancomycin: 110 mg/kg.
-
Competitor Agent Y: 50 mg/kg.
-
This compound: 50 mg/kg.
-
-
Endpoint (Bacterial Load): At 24 hours post-treatment, mice were euthanized. Spleens and kidneys were aseptically harvested, homogenized, serially diluted, and plated on Tryptic Soy Agar (TSA) for CFU enumeration.
-
Endpoint (Survival): A separate cohort of mice (n=10 per group) was monitored for 7 days, with mortality recorded daily.
Caption: Workflow for the murine systemic MRSA infection model.
Cross-Resistance Profile of Lefamulin: A Comparative Guide for Researchers
An objective analysis of lefamulin's cross-resistance with other anti-infective agents, supported by experimental data and detailed methodologies.
Lefamulin, the first pleuromutilin antibiotic approved for systemic use in humans, presents a promising therapeutic option in an era of mounting antimicrobial resistance. Its unique mechanism of action, targeting the peptidyl transferase center of the 50S ribosomal subunit at a distinct site from other ribosome-targeting antibiotics, suggests a low potential for cross-resistance. This guide provides a comprehensive comparison of lefamulin's cross-resistance profile with other major anti-infective classes, supported by publicly available experimental data.
Summary of Cross-Resistance Findings
Extensive in vitro studies have demonstrated that lefamulin maintains its potency against a wide range of pathogens, including those resistant to other commonly used antibiotics. This lack of cross-resistance is a critical advantage in the clinical setting.
| Antibiotic Class | Representative Agents | Cross-Resistance with Lefamulin Observed | Key Findings |
| Beta-lactams | Penicillin, Ceftriaxone, Meropenem | No | Lefamulin activity is unaffected by the presence of beta-lactam resistance mechanisms, such as beta-lactamase production and alterations in penicillin-binding proteins (PBPs). |
| Macrolides | Azithromycin, Erythromycin | No | Lefamulin is active against macrolide-resistant strains, including those with erm- or mef-mediated resistance. |
| Fluoroquinolones | Levofloxacin, Ciprofloxacin | No | Resistance to fluoroquinolones, typically conferred by mutations in DNA gyrase and topoisomerase IV, does not impact lefamulin's efficacy. |
| Tetracyclines | Doxycycline, Tetracycline | No | Lefamulin remains active against tetracycline-resistant isolates, including those with efflux and ribosomal protection mechanisms. |
| Aminoglycosides | Gentamicin, Tobramycin | No | No cross-resistance has been observed between lefamulin and aminoglycosides. |
| Glycopeptides | Vancomycin | No | Lefamulin is effective against vancomycin-resistant enterococci (VRE) and vancomycin-intermediate/resistant Staphylococcus aureus (VISA/VRSA). |
| Oxazolidinones | Linezolid | Rare | While generally not observed, rare instances of cross-resistance have been reported due to mutations in the 23S rRNA, which can affect the binding of both antibiotic classes. |
Experimental Protocols
The following methodologies are standardly employed to assess the cross-resistance profile of anti-infective agents like lefamulin.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Strain Selection: A panel of clinically relevant bacterial isolates with well-characterized resistance mechanisms to various antibiotic classes is selected.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard) to ensure a consistent bacterial density.
-
Antibiotic Dilution: A series of twofold dilutions of lefamulin and comparator antibiotics are prepared in appropriate broth media (e.g., Mueller-Hinton broth).
-
Inoculation: The prepared bacterial inoculum is added to each antibiotic dilution.
-
Incubation: The inoculated plates or tubes are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Molecular Characterization of Resistance Mechanisms
Objective: To identify the genetic determinants of resistance in bacterial isolates.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates exhibiting resistance to comparator antibiotics.
-
Polymerase Chain Reaction (PCR): Specific genes known to confer resistance (e.g., erm, mef, gyrA, parC, beta-lactamase genes) are amplified using PCR.
-
DNA Sequencing: The amplified PCR products are sequenced to identify mutations or the presence of resistance-conferring genes.
-
Sequence Analysis: The obtained sequences are compared to reference sequences to confirm the presence of known resistance determinants.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action of lefamulin involves binding to the A- and P-sites of the peptidyl transferase center (PTC) in the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. Resistance to lefamulin, although rare, can arise from mutations in the ribosomal proteins uL3 and rplD or in the 23S rRNA.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. The distinct binding site of lefamulin compared to other ribosome-targeting antibiotics is the primary reason for the low incidence of cross-resistance.
Benchmarking Anti-infective Agent 4 Against Standard of Care for Clostridioides difficile Infection
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational drug, Anti-infective Agent 4 (AIA-4), with the current standard of care for the treatment of Clostridioides difficile infection (CDI). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AIA-4's potential therapeutic value.
Overview of this compound (AIA-4)
This compound is an orally administered, non-systemic, polyclonal antibody-based therapeutic designed to target key virulence factors of C. difficile. Its mechanism of action is multifaceted, aiming to neutralize bacterial toxins and prevent spore-mediated recurrence of the infection.
Current Standard of Care for Clostridioides difficile Infection
The standard of care for CDI is primarily antibiotic-based, with treatment choice depending on the severity and recurrence of the infection. Key therapeutic agents include:
-
Vancomycin: A glycopeptide antibiotic that is a first-line treatment for initial and recurrent CDI.[1]
-
Fidaxomicin: A macrolide antibiotic also used for initial and recurrent CDI, noted for its narrower spectrum of activity and lower recurrence rates compared to vancomycin.[1]
-
Metronidazole: An option for initial, non-severe CDI, though its use has become less frequent due to lower efficacy compared to vancomycin.[1]
Comparative Data
The following tables summarize the comparative data between AIA-4 and the standard of care.
Table 1: Mechanism of Action
| Feature | This compound (AIA-4) | Standard of Care (Vancomycin/Fidaxomicin) |
| Target | C. difficile toxin B, spores, and vegetative cell surface proteins | Bacterial cell wall synthesis (Vancomycin) or RNA polymerase (Fidaxomicin)[2] |
| Mechanism | Neutralization of toxins, inhibition of spore adhesion, and clearance of vegetative cells | Inhibition of bacterial growth and replication[3] |
| Spectrum | Pathogen-specific to C. difficile | Broad-spectrum (Vancomycin) or narrower-spectrum (Fidaxomicin) |
| Impact on Microbiota | Minimal disruption to normal gut flora | Significant disruption to normal gut flora |
Table 2: Preclinical Efficacy in Animal Models of CDI
| Endpoint | This compound (AIA-4) |
| Prevention of Primary Disease | 80% (P = .0052)[4] |
| Protection from Recurrence | 67% (P < .01)[4] |
| Treatment of Primary Disease | 78.6% (P < .0001)[4] |
Note: Data for AIA-4 is based on preclinical models of a similar investigational agent.
Table 3: Clinical Comparison
| Feature | This compound (AIA-4) (Projected) | Standard of Care (Vancomycin/Fidaxomicin) |
| Primary Clinical Cure | To be determined in Phase 2/3 trials | High rates of initial clinical cure |
| Recurrence Rate | Expected to be significantly lower due to anti-spore activity | A significant concern, particularly with vancomycin |
| Safety Profile | Expected to have a favorable safety profile with minimal systemic absorption | Potential for adverse effects including renal toxicity (vancomycin) and gastrointestinal side effects |
| Administration | Oral, as an adjunct to standard of care antibiotics[4] | Oral |
Experimental Protocols
Preclinical Hamster Model of CDI
-
Objective: To assess the efficacy of AIA-4 in preventing primary CDI and recurrence.
-
Methodology:
-
Syrian golden hamsters are pre-treated with an antibiotic (e.g., clindamycin) to disrupt their gut microbiota and induce susceptibility to CDI.
-
Animals are challenged with an oral dose of toxigenic C. difficile spores.
-
Treatment groups receive either AIA-4, placebo, or a standard of care antibiotic.
-
Endpoints include survival, time to onset of diarrhea, and severity of clinical signs.
-
For recurrence studies, a subset of surviving animals is re-challenged with C. difficile spores after a washout period.
-
Phase 2 Randomized, Double-Blind, Placebo-Controlled Clinical Trial
-
Objective: To evaluate the safety, tolerability, and efficacy of AIA-4 as an adjunct to standard of care antibiotics in patients with CDI.
-
Methodology:
-
Adult patients with a first episode or recurrent CDI are enrolled.
-
Participants are randomized to receive either AIA-4 plus standard of care (e.g., vancomycin or fidaxomicin) or a placebo plus standard of care.
-
The primary endpoint is the rate of sustained clinical response, defined as the resolution of diarrhea without recurrence within a specified follow-up period (e.g., 8 weeks).
-
Secondary endpoints include safety and tolerability, time to resolution of diarrhea, and changes in the gut microbiome.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow for CDI.
Caption: Clinical Decision Pathway for CDI Treatment.
Conclusion
This compound represents a promising, pathogen-specific approach to the management of Clostridioides difficile infection. Its novel mechanism of action, which includes the neutralization of key toxins and targeting of spores, suggests it may address the significant unmet medical need of CDI recurrence. The preclinical data are encouraging, and forthcoming clinical trial results will be crucial in determining its ultimate role in the treatment paradigm for CDI. This guide serves as a preliminary resource for the scientific and drug development communities to evaluate the potential of this novel anti-infective agent.
References
Confirmation of Target Engagement in Cells for Anti-infective Agent 4, a DNA Gyrase Inhibitor
This guide provides a comparative analysis of "Anti-infective agent 4," a representative fluoroquinolone anti-infective agent, focusing on the confirmation of its engagement with the intended cellular target, bacterial DNA gyrase. For the purpose of this guide, the well-characterized fluoroquinolone ciprofloxacin will be used as a proxy for "this compound" to provide concrete experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] Specifically, the agent binds to the complex formed between DNA and these enzymes, which prevents the re-ligation of DNA strands that have been cleaved by the enzymes.[2][4] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[2][5] The primary target subunit for fluoroquinolones within DNA gyrase is GyrA.[1]
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Independent Validation of "Anti-infective Agent 4" Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of the novel investigational compound, "Anti-infective Agent 4," against established alternatives. The data presented herein is derived from standardized in vitro experiments designed to facilitate a clear assessment of its potential efficacy.
Comparative Antimicrobial Activity
The antimicrobial efficacy of "this compound" was evaluated against a panel of clinically relevant bacterial strains and compared with two standard-of-care antibiotics, Vancomycin (a glycopeptide) and Ciprofloxacin (a fluoroquinolone). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using broth microdilution methods.
| Organism | Agent | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (MRSA, ATCC 43300) | This compound | 1 | 2 |
| Vancomycin | 1 | 2 | |
| Ciprofloxacin | >128 | >128 | |
| Escherichia coli (ATCC 25922) | This compound | 4 | 8 |
| Vancomycin | >128 | >128 | |
| Ciprofloxacin | 0.015 | 0.03 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 8 | 16 |
| Vancomycin | >128 | >128 | |
| Ciprofloxacin | 0.25 | 0.5 | |
| Enterococcus faecalis (VRE, ATCC 51299) | This compound | 2 | 4 |
| Vancomycin | >256 | >256 | |
| Ciprofloxacin | 1 | 2 |
Summary of Findings: "this compound" demonstrates significant potency against Gram-positive organisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), with efficacy comparable to or exceeding that of Vancomycin. Its activity against Gram-negative bacteria is moderate, showing greater efficacy than Vancomycin but significantly less than Ciprofloxacin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Preparation of Antimicrobial Agents: "this compound," Vancomycin, and Ciprofloxacin were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the antimicrobial dilutions. The plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as an extension of the MIC assay.
-
Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA).
-
Incubation: The agar plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Proposed Mechanism of Action: Disruption of Bacterial Quorum Sensing
"this compound" is hypothesized to interfere with bacterial cell-to-cell communication, specifically the Agr quorum-sensing system in Gram-positive bacteria. This system regulates the expression of virulence factors. By inhibiting this pathway, the agent may reduce the pathogenicity of bacteria without directly killing them, potentially reducing the selective pressure for resistance development.
Caption: Hypothetical mechanism of "this compound" targeting the Agr quorum-sensing pathway.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the standardized workflow used for the independent validation of the antimicrobial activity of "this compound."
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC).
comparing the safety profile of "Anti-infective agent 4" to [Another Agent]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two widely prescribed anti-infective agents: Ciprofloxacin, a fluoroquinolone antibiotic, and Azithromycin, a macrolide antibiotic. The information presented is intended to assist researchers and drug development professionals in understanding the relative risks associated with these drugs, supported by available experimental data.
Executive Summary
Ciprofloxacin and Azithromycin are both effective antibiotics used to treat a variety of bacterial infections. However, they belong to different pharmacological classes and, consequently, exhibit distinct safety profiles. Ciprofloxacin is associated with a risk of serious, and sometimes irreversible, adverse effects, including tendinopathy, peripheral neuropathy, and central nervous system effects. Azithromycin is generally considered to have a favorable safety profile, with the most notable concern being the potential for QT interval prolongation and subsequent cardiac arrhythmias. This guide will delve into the specific adverse effects, drug interactions, and preclinical toxicity data for both agents to provide a comprehensive safety comparison.
Comparative Safety Data
The following tables summarize the key safety information for Ciprofloxacin and Azithromycin, compiled from clinical trial data, post-marketing surveillance, and preclinical studies.
Table 1: Comparison of Common and Serious Adverse Effects
| Adverse Effect Category | Ciprofloxacin | Azithromycin |
| Common Adverse Effects | Nausea, diarrhea, vomiting, abdominal pain, headache, rash[1][2] | Diarrhea, nausea, abdominal pain, vomiting[1][3] |
| Serious Adverse Effects | Black Box Warnings: Tendinitis and tendon rupture, peripheral neuropathy, central nervous system effects (seizures, confusion, hallucinations)[2] | Cardiovascular: QT interval prolongation, Torsades de Pointes, arrhythmias[3] |
| Cardiovascular: Aortic aneurysm and dissection, QT prolongation[4] | Hepatic: Hepatotoxicity, cholestatic jaundice (rare) | |
| Dermatologic: Stevens-Johnson syndrome, toxic epidermal necrolysis (rare) | Dermatologic: Stevens-Johnson syndrome, toxic epidermal necrolysis (rare) | |
| Renal: Interstitial nephritis, renal failure (rare) | Otic: Hearing loss (often reversible) | |
| Psychiatric: Agitation, anxiety, delirium, psychosis[2] | ||
| Incidence of Adverse Events (User Reported) | Nausea (15.0%), Pain (8.8%), Headaches (8.5%), Dizziness (7.6%), Anxiety (6.5%), Diarrhea (5.9%), Vomiting (5.1%)[1] | Diarrhea (30.7%), Nausea (23.7%), Upset stomach (15.0%), Stomach pain (13.1%), Headaches (7.4%), Vomiting (7.2%), Cramps (6.4%)[1] |
| Head-to-Head Trial (Gonorrhea) | Adverse reactions reported in 6 out of 51 patients[5] | Adverse reactions reported in 5 out of 50 patients[5] |
| Head-to-Head Trial (Typhoid Fever) | Mild-to-moderate adverse events reported equally in both treatment groups[6] | Mild-to-moderate adverse events reported equally in both treatment groups[6] |
Table 2: Comparison of Drug Interactions
| Interacting Drug Class | Ciprofloxacin | Azithromycin |
| Antacids (containing aluminum, magnesium, calcium) | Decreased absorption of Ciprofloxacin[1] | Decreased absorption of Azithromycin |
| Warfarin | Increased anticoagulant effect | Potential for increased anticoagulant effect |
| Theophylline | Increased theophylline levels, risk of toxicity | No significant interaction |
| QT-prolonging agents (e.g., antiarrhythmics, antipsychotics) | Increased risk of QT prolongation | Increased risk of QT prolongation |
| Tizanidine | Significantly increased tizanidine levels (contraindicated) | No significant interaction |
| Dairy products/Calcium-fortified juices | Decreased absorption of Ciprofloxacin | No significant interaction |
| Cyclosporine | Increased cyclosporine levels | Potential for increased cyclosporine levels |
| Number of Known Drug Interactions | 727 known drug interactions (180 major)[1] | 383 known drug interactions (85 major)[1] |
Table 3: Preclinical Toxicity Data
| Toxicity Study | Ciprofloxacin | Azithromycin |
| Genotoxicity | No genotoxic effect observed in in vivo studies (micronucleus test, dominant lethal assay) | No mutagenic potential in standard laboratory tests (mouse lymphoma assay, human lymphocyte clastogenic assay) |
| Carcinogenicity | No evidence of tumorigenic effect in long-term studies in rats and mice | Long-term studies in animals have not been performed to evaluate carcinogenic potential |
| Reproductive Toxicity | No indication of teratogenicity or embryolethality in monkeys | No fetal malformations in rats and mice at oral doses up to 200 mg/kg/day. Decreased pregnancy rate in rats at higher doses when both sexes were treated. |
| Phototoxicity | Potential for moderate to severe phototoxic reactions | Minimal phototoxic potential |
Signaling Pathways and Experimental Workflows
Mechanism of QT Prolongation
A critical safety concern for both Ciprofloxacin and Azithromycin is the potential for QT interval prolongation, which can lead to life-threatening cardiac arrhythmias. The primary mechanism involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac myocytes.
Caption: Mechanism of Ciprofloxacin and Azithromycin-induced QT prolongation.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Caption: Workflow for assessing antibiotic cytotoxicity using the MTT assay.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of an anti-infective agent on a mammalian cell line.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test antibiotic (Ciprofloxacin or Azithromycin), dissolved in a suitable solvent (e.g., DMSO, water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: A stock solution of the test antibiotic is prepared and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the antibiotic. Control wells receive medium with the vehicle solvent only.
-
Incubation: The plate is incubated for a further 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the drug concentration.
Preclinical Reproductive and Developmental Toxicity Studies
Objective: To identify any potential adverse effects of an anti-infective agent on fertility, embryonic and fetal development, and pre- and postnatal development. These studies are typically conducted in accordance with regulatory guidelines (e.g., FDA, ICH).
General Protocol Outline (ICH S5(R3) Guideline):
-
Study of Fertility and Early Embryonic Development (Segment I):
-
Animal Model: Typically rats.
-
Dosing: The test agent is administered to male and female animals for a specified period before mating and, for females, through implantation.
-
Endpoints: Mating performance, fertility indices, pre-implantation loss, and early embryonic development are assessed.
-
-
Study of Embryo-Fetal Development (Segment II - Teratogenicity):
-
Animal Models: At least two species, typically a rodent (rat or mouse) and a non-rodent (rabbit).
-
Dosing: The test agent is administered daily to pregnant females during the period of organogenesis.
-
Endpoints: Dams are examined for clinical signs of toxicity. Fetuses are delivered by cesarean section and examined for external, visceral, and skeletal malformations.
-
-
Study of Pre- and Postnatal Development, Including Maternal Function (Segment III):
-
Animal Model: Typically rats.
-
Dosing: The test agent is administered to pregnant females from implantation through lactation.
-
Endpoints: Maternal health and lactation are monitored. The growth, development, and reproductive performance of the first-generation offspring (F1) are assessed.
-
Conclusion
This comparative guide highlights the distinct safety profiles of Ciprofloxacin and Azithromycin. Ciprofloxacin carries significant risks of musculoskeletal, neurological, and psychiatric adverse events, which are reflected in its black box warnings. While generally well-tolerated, Azithromycin's primary safety concern is its potential to prolong the QT interval, necessitating caution in patients with underlying cardiac conditions or those taking other QT-prolonging medications. The choice between these two effective anti-infective agents should be guided by the specific clinical context, including the susceptibility of the infecting organism, the patient's underlying health status, and a thorough consideration of the potential for adverse drug reactions and interactions. Further research, including head-to-head clinical trials with robust safety endpoints, is crucial for a more definitive comparison of their safety profiles.
References
- 1. drugs.com [drugs.com]
- 2. Azithromycin vs. Cipro for Skin Infection and Bacterial Infection: Important Differences and Potential Risks. [goodrx.com]
- 3. Zithromax vs Cipro | Power [withpower.com]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. Comparative trial of azithromycin and ciprofloxacin in the treatment of gonorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azithromycin versus Ciprofloxacin for Treatment of Uncomplicated Typhoid Fever in a Randomized Trial in Egypt That Included Patients with Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Anti-infective Agent 4 (Tedizolid) Against Clinically Relevant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel oxazolidinone, Anti-infective agent 4 (Tedizolid), with other antimicrobial agents against key clinically relevant bacterial strains. The data presented is compiled from published in vitro and in vivo studies to offer an objective overview for research and drug development purposes.
Introduction to this compound (Tedizolid)
This compound, represented here by the second-generation oxazolidinone tedizolid, is a potent inhibitor of bacterial protein synthesis. Oxazolidinones possess a unique mechanism of action, binding to the 50S ribosomal subunit and preventing the formation of the initiation complex essential for bacterial translation. This distinct mechanism results in a low potential for cross-resistance with other antibiotic classes. Tedizolid is primarily active against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Comparative In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values of Tedizolid (this compound) in comparison to the first-generation oxazolidinone, linezolid, against various clinically significant Gram-positive pathogens. The data consistently demonstrates the enhanced in vitro potency of tedizolid.
Table 1: Comparative MIC Values (μg/mL) of Tedizolid and Linezolid Against Gram-Positive Cocci
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| Methicillin-Susceptible S. aureus (MSSA) (100) | Tedizolid | 0.5 | 0.5 |
| Linezolid | 2 | 2 | |
| Methicillin-Resistant S. aureus (MRSA) (100) | Tedizolid | 0.5 | 0.5 |
| Linezolid | 2 | 2 | |
| Streptococcus pyogenes (50) | Tedizolid | 0.5 | 0.5 |
| Linezolid | 2 | 2 | |
| Streptococcus agalactiae (50) | Tedizolid | 0.5 | 0.5 |
| Linezolid | 2 | 2 | |
| Streptococcus anginosus group (75) | Tedizolid | 0.5 | 0.5 |
| Linezolid | 2 | 2 | |
| Enterococcus faecalis (50) | Tedizolid | 0.5 | 0.5 |
| Linezolid | 2 | 2 | |
| Vancomycin-Resistant Enterococcus (VRE) (50) | Tedizolid | 0.5 | 0.5 |
| Linezolid | 2 | 2 |
Data compiled from a study evaluating Gram-positive cocci associated with acute bacterial skin and skin structure infections and pneumonia.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of oxazolidinones and a typical experimental workflow for determining antibiotic efficacy.
Caption: Mechanism of action of this compound (Tedizolid).
Caption: Experimental workflow for Broth Microdilution MIC Assay.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Inoculum Preparation: Clinically relevant isolates are cultured on appropriate agar plates. Colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of the antimicrobial agents are prepared. Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. A reading mirror or a spectrophotometer can be used for more accurate determination. Positive and negative growth controls are included in each assay.
Time-Kill Assay
This protocol provides a general framework for evaluating the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).
-
Antibiotic Concentrations: The antimicrobial agent is added to the bacterial suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without any antibiotic is also included.
-
Sampling and Viable Cell Counts: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture.[1] Serial dilutions of these aliquots are plated onto appropriate agar plates.
-
Data Analysis: After incubation of the agar plates, the number of colonies is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity is a <3-log₁₀ reduction.[1]
In Vivo Efficacy: Murine Peritonitis/Sepsis Model
This in vivo model is used to assess the efficacy of an antimicrobial agent in a systemic infection.[2]
-
Animal Model: Specific pathogen-free mice (e.g., female ICR mice) are used for the study.
-
Infection: Mice are inoculated intraperitoneally with a lethal dose (e.g., ~10 times the LD₅₀) of the challenge bacterial strain suspended in a suitable medium, which may contain a mucin-based adjuvant to enhance infectivity.[2]
-
Treatment: At a specified time post-infection (e.g., 1 hour), treatment is initiated.[2] The antimicrobial agent is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at doses that simulate human pharmacokinetic profiles.[2][3] A control group receives a placebo.
-
Efficacy Endpoint: The primary endpoint is typically survival over a defined period (e.g., 7 days). Alternatively, bacterial burden in specific organs (e.g., spleen, liver, or peritoneal fluid) can be quantified at various time points post-treatment.
-
Statistical Analysis: Survival curves are analyzed using methods such as the log-rank test. Bacterial burden data is typically analyzed using non-parametric tests like the Mann-Whitney U test.
In Vivo Efficacy: Murine Thigh Infection Model
This model is particularly useful for studying the pharmacodynamics of antibiotics at a localized infection site.[4][5]
-
Animal Model and Neutropenia (Optional): Immunocompetent or neutropenic mice can be used.[3] Neutropenia can be induced by cyclophosphamide administration to assess the antibiotic's efficacy in an immunocompromised host.
-
Infection: Mice are anesthetized, and a defined inoculum of the bacterial strain is injected into the thigh muscle.[4]
-
Treatment: Treatment with the antimicrobial agent is initiated at a specific time after infection (e.g., 2 hours). Dosing regimens are designed to mimic human plasma concentration-time profiles.[4]
-
Efficacy Assessment: At various time points (e.g., 24, 48, and 72 hours) after the start of treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue).[4][5]
-
Data Analysis: The change in bacterial density (log₁₀ CFU/g) from the start of treatment is calculated for each treatment group and compared to the control group. This allows for the determination of bacteriostatic and bactericidal effects in vivo.[4]
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacies of Human Simulated Exposures of Tedizolid and Linezolid against Staphylococcus aureus in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacies of human simulated exposures of tedizolid and linezolid against Staphylococcus aureus in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amoxicillin Formulations: A Guide for Researchers
Amoxicillin, a widely utilized β-lactam antibiotic, serves as a cornerstone in the treatment of numerous bacterial infections.[1][2] Its efficacy is rooted in its ability to disrupt the synthesis of the bacterial cell wall.[3][4][5] As a derivative of penicillin, it offers a broad spectrum of activity against many Gram-positive and some Gram-negative organisms.[1][6] The development of various oral formulations has enhanced its clinical utility, allowing for tailored treatment approaches based on patient age, infection severity, and pathogen characteristics. Additionally, its combination with a β-lactamase inhibitor, clavulanic acid, extends its activity against resistant bacteria.[2][7]
This guide provides an objective, data-driven comparison of the primary formulations of amoxicillin, intended for researchers, scientists, and drug development professionals. We will delve into their pharmacokinetic profiles, efficacy, and safety, supported by experimental data and detailed methodologies.
Available Formulations
Amoxicillin is available in several oral dosage forms, each designed to meet specific clinical needs:
-
Immediate-Release (IR) Formulations: These are the most common forms and include capsules, tablets, chewable tablets, and powders for oral suspension.[1][8][9] They are designed for rapid dissolution and absorption.
-
Extended-Release (ER) Formulations: Available as tablets, this formulation is designed to release the drug over a longer period, allowing for less frequent dosing.[1][10]
-
Combination Formulations: Amoxicillin is frequently combined with clavulanic acid (e.g., Augmentin®). Clavulanic acid is a β-lactamase inhibitor that protects amoxicillin from degradation by β-lactamase enzymes produced by some resistant bacteria, thereby broadening its effective spectrum.[2][7]
-
Intravenous/Intramuscular Formulations: While available, the intravenous use of amoxicillin is less common in some regions like the United States, where intravenous ampicillin is often preferred.[6]
Mechanism of Action
Amoxicillin exerts its bactericidal effect by inhibiting the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][11]
-
Target Binding: Amoxicillin binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[3][5]
-
Inhibition of Transpeptidation: These PBPs, specifically transpeptidases, are responsible for cross-linking the peptidoglycan chains that form the cell wall's backbone.[4][11]
-
Cell Lysis: By inhibiting this cross-linking process, amoxicillin weakens the cell wall, making the bacterium susceptible to osmotic lysis and leading to cell death.[3][5]
Quantitative Data Comparison
Table 1: Pharmacokinetic Profile of Amoxicillin Formulations
This table summarizes key pharmacokinetic parameters for various amoxicillin formulations. Values can vary based on the specific study, patient population, and dosage.
| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Amoxicillin/Clavulanate |
| Oral Bioavailability | ~60-95%[3][6][12] | Similar total exposure (AUC) to IR[10] | Amoxicillin: ~70-90%Clavulanate: ~60-75%[12] |
| Peak Plasma Conc. (Cmax) | Dose-dependent (e.g., 5.5-7.5 µg/mL for 500 mg)[13] | Lower than IR[10] | Varies by dose |
| Time to Peak (Tmax) | ~1-2 hours[13] | Longer than IR[10] | ~1-2 hours |
| Elimination Half-life (t½) | ~1-1.5 hours[3][6] | ~1.5 hours[10] | ~1-1.5 hours |
| Effect of Food | Decreases rate but not extent of absorption[13] | Significant impact; intake conditions crucial[14][15] | Take with food to enhance clavulanate absorption and reduce GI upset[12] |
Table 2: Comparative Efficacy in Common Infections
This table provides a summary of clinical efficacy. Efficacy is highly dependent on the susceptibility of the causative pathogen.
| Formulation | Indication | Efficacy Summary |
| Amoxicillin (IR) | Acute Otitis Media, Sinusitis, Pharyngitis | High efficacy against susceptible pathogens like S. pneumoniae and S. pyogenes.[6] |
| Amoxicillin vs. Amoxicillin/Clavulanate | Acute Sinusitis | Studies show similar efficacy in adults and children, with no significant difference in treatment failure rates for uncomplicated cases.[7][16][17][18] |
| Amoxicillin/Clavulanate | Infections by β-lactamase producers (H. influenzae, M. catarrhalis), Bite Wounds | Broader spectrum provides superior coverage for infections where β-lactamase production is suspected.[2] |
Table 3: Adverse Effect Profile
This table compares the incidence of common adverse effects between amoxicillin and its combination with clavulanate.
| Adverse Effect | Amoxicillin | Amoxicillin/Clavulanate |
| Diarrhea | Common[19][20] | More frequent and often more severe than with amoxicillin alone.[7][16][21] |
| Nausea / Vomiting | Common[6][19][22] | Common[6] |
| Skin Rash | Common[19][20][22] | Common |
| Vaginal Yeast Infection | Possible[20][22] | Possible |
| Hepatotoxicity | Rare[1][20] | Can cause drug-induced immunoallergic hepatitis, especially with prolonged use.[6] |
| Hypersensitivity | Rare but serious (Anaphylaxis)[1][19] | Rare but serious (Anaphylaxis)[19] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (AST)
This protocol outlines the standardized method for determining the minimum inhibitory concentration (MIC) of amoxicillin against a bacterial isolate, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[23][24]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Streptococcus pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The amoxicillin formulation is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of amoxicillin at which there is no visible growth (turbidity). The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established CLSI breakpoints.[23][25][26]
Protocol 2: In Vivo Efficacy Assessment in a Murine Infection Model
This protocol describes a general framework for comparing the efficacy of different amoxicillin formulations in a murine respiratory tract or thigh infection model.[27][28][29]
Objective: To evaluate the in vivo bactericidal activity of different amoxicillin formulations.
Methodology:
-
Acclimatization: Mice are acclimatized to laboratory conditions for a minimum of 3 days.
-
Infection: Animals are infected with a standardized inoculum of a relevant pathogen (e.g., penicillin-susceptible or -resistant S. pneumoniae). Infection can be induced via intranasal instillation (for pneumonia model) or intramuscular injection into the thigh.[27]
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), animals are randomized into treatment groups. Groups receive different amoxicillin formulations (e.g., IR suspension, ER tablet formulation, Amoxicillin/Clavulanate) or a placebo vehicle via oral gavage. Dosing regimens are designed to mimic human exposure.
-
Monitoring: Animals are monitored for clinical signs of illness and mortality over a defined period (e.g., 24-72 hours).[28]
-
Endpoint Analysis: At the end of the study, animals are euthanized. The infected tissues (lungs or thigh muscle) are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (colony-forming units, CFU/g of tissue).
-
Data Analysis: The efficacy of each formulation is determined by comparing the log10 CFU reduction in the treated groups relative to the placebo control group.[28]
References
- 1. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Berkeley Learning Hub - Unlocking Academic Potential [lms-dev.api.berkeley.edu]
- 3. pexacy.com [pexacy.com]
- 4. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]
- 5. What is the mechanism of Amoxicillin Trihydrate? [synapse.patsnap.com]
- 6. Amoxicillin - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. ghsupplychain.org [ghsupplychain.org]
- 9. Amoxil (Amoxicillin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. droracle.ai [droracle.ai]
- 13. drugs.com [drugs.com]
- 14. Bioavailability of amoxicillin and clavulanic acid from extended release tablets depends on intragastric tablet deposition and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioavailability-of-amoxicillin-and-clavulanic-acid-from-extended-release-tablets-depends-on-intragastric-tablet-deposition-and-gastric-emptying - Ask this paper | Bohrium [bohrium.com]
- 16. Comparative effectiveness of amoxicillin versus amoxicillin‐clavulanate among adults with acute sinusitis in emergency department and urgent care settings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.aap.org [publications.aap.org]
- 18. Comparative effectiveness of amoxicillin and amoxicillin-clavulanate potassium in acute paranasal sinus infections in children: a double-blind, placebo-controlled trial. | Semantic Scholar [semanticscholar.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Amoxicillin: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 21. Comparative trial between the use of amoxicillin and amoxicillin clavulanate in the removal of third molars - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Side Effects of Amoxicillin (Amoxil, Trimox) [healthline.com]
- 23. iacld.com [iacld.com]
- 24. goums.ac.ir [goums.ac.ir]
- 25. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 26. fda.gov [fda.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. vibiosphen.com [vibiosphen.com]
Safety Operating Guide
Proper Disposal of Anti-Infective Agents: A Guide for Laboratory Professionals
The responsible disposal of anti-infective agents is critical to prevent the emergence of antimicrobial resistance and to minimize environmental contamination.[1] Improper disposal, such as flushing them down the drain, can lead to the development of multi-resistant bacteria, posing a significant threat to public health.[1] This guide provides essential safety and logistical information for the proper disposal of anti-infective agents in a research and drug development setting.
Core Principles of Anti-Infective Waste Management
All laboratory personnel must be trained on and adhere to the facility's specific waste management plan, which should align with federal, state, and local regulations.[2] The fundamental principle is to treat waste containing anti-infective agents as either biohazardous or chemical waste, depending on the nature of the material. Anything containing antibiotics should generally be considered chemical waste unless institutional guidelines state otherwise.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for anti-infective agents depends on the form of the waste. The following procedures outline the correct handling for different categories of anti-infective waste.
Liquid Anti-Infective Waste (e.g., Used Cell Culture Media)
Liquid waste, such as cell culture media containing anti-infectives, must be decontaminated before disposal.[3]
Step 1: Decontamination
Choose one of the following methods:
-
Chemical Disinfection:
-
Add a household bleach solution to the liquid waste to achieve a final concentration of 10% (a 1:10 final dilution).[3]
-
Gently swirl the container to ensure thorough mixing.[3]
-
Allow a minimum contact time of 30 minutes for deactivation.[3]
-
After decontamination, the treated liquid can be poured down a sink drain connected to the campus sewage system, followed by flushing with a large volume of water.[3]
-
-
Autoclaving (Steam Sterilization):
-
Collect the liquid waste in a leak-proof, autoclavable container.
-
Steam sterilize the waste. A typical cycle for liquid waste is 121°C (250°F) for 60-90 minutes, but this may vary based on the volume and container.[2]
-
Important: Autoclaving does not destroy all antibiotics. Some are heat-stable and will persist after the cycle.[1] Media containing heat-stable antibiotics should be treated as chemical waste.[1] After autoclaving, media with heat-labile antibiotics may be drain-disposed, but always follow institutional policies.[1]
-
Solid Anti-Infective Waste (e.g., Petri Dishes, Gloves, Pipettes)
Solid waste contaminated with anti-infective agents and biological materials is considered biohazardous.
Step 1: Collection
-
Collect all solid biohazardous waste in an autoclave-safe biohazard bag.[4]
-
This bag must be placed within a rigid, leak-resistant secondary container with a tight-fitting lid and a biohazard label.[3]
Step 2: Decontamination
-
Transport the sealed containers to a centralized decontamination area.[4]
-
Decontaminate the waste via steam sterilization (autoclaving).[4]
Step 3: Disposal
-
Once autoclaved, the waste is considered Regulated Medical Waste (RMW).[4]
-
This decontaminated waste must be collected by a licensed biohazardous waste vendor for final treatment and disposal.[4][5]
Sharps Waste Contaminated with Anti-Infectives
Sharps include needles, syringes, scalpels, and serological pipettes that have come into contact with anti-infective agents.
Step 1: Collection
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[2][5] These containers are typically red and marked with the universal biohazard symbol.[5][6]
-
Do not recap, bend, or break needles by hand.[2]
Step 2: Disposal
-
Once the sharps container is full (do not overfill), securely close the lid.
-
The full container is disposed of as Regulated Medical Waste and will be collected by a certified vendor.[5]
Concentrated Stock Solutions and Unused/Expired Agents
Stock solutions of anti-infectives are considered hazardous chemical waste due to their high concentration.[1] Expired or unwanted pure anti-infective agents (pharmaceuticals) also require special handling.[3]
Step 1: Collection
-
Collect stock solutions and unused agents in an approved container for hazardous chemical waste.[1] This is often a black container labeled "hazardous waste pharmaceuticals."[7]
-
Do not mix different chemical wastes unless instructed to do so by your institution's Environmental Health & Safety (EHS) office.
-
Label the container clearly with its contents.
Step 2: Disposal
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office and their approved hazardous waste vendor. The primary disposal method for this type of waste is high-temperature incineration.[7][8]
-
Crucially, never autoclave or pour concentrated stock solutions down the drain. [1][7]
Quantitative Data for Decontamination Protocols
The following table summarizes key parameters for common decontamination methods.
| Parameter | Autoclaving (Liquids) | Chemical Disinfection (Bleach) |
| Temperature | 121°C (250°F)[2] | Ambient |
| Pressure | 15-20 psi | Not Applicable |
| Contact Time | 60-90 minutes (volume dependent)[2] | Minimum 30 minutes[3] |
| Concentration | Not Applicable | 10% final concentration[3] |
Experimental Protocol: Deactivation via Activated Carbon
Some research has focused on chemical deactivation methods for pharmaceutical waste. One promising approach involves using activated carbon due to its strong adsorbent properties.[9][10]
Objective: To determine the efficiency of activated carbon in deactivating an anti-infective agent in an aqueous solution.
Methodology:
-
Preparation of a Standard Solution: Prepare a stock solution of the anti-infective agent (e.g., amoxicillin trihydrate) of a known concentration in deionized water.[9]
-
Deactivation Setup:
-
In a series of flasks, add a measured amount of activated carbon.[9]
-
Add a known volume and concentration of the anti-infective solution to each flask.
-
Seal the flasks and place them on an orbital shaker to ensure continuous mixing.
-
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), extract a sample from each flask.
-
Sample Processing: Centrifuge the samples to pellet the activated carbon. Collect the supernatant for analysis.
-
Analysis:
-
Analyze the concentration of the anti-infective agent remaining in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Compare the results to the initial concentration to calculate the percentage of the agent that has been adsorbed (deactivated) by the activated carbon over time.[10]
-
-
Desorption Study (Optional): To ensure the binding is irreversible, the carbon pellet can be resuspended in a fresh solvent (e.g., water or buffer) and agitated for a period. The solvent is then analyzed to see if any of the anti-infective agent has leached back off the carbon.[10]
Disposal Workflow for Anti-Infective Waste
The following diagram illustrates the decision-making process for the proper disposal of waste containing anti-infective agents.
Caption: Decision workflow for the segregation and disposal of anti-infective laboratory waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 3. cpp.edu [cpp.edu]
- 4. Regulated Medical Waste Management | Icahn School of Medicine [icahn.mssm.edu]
- 5. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 6. Infectious Waste and How to Properly Dispose of It [gaiaca.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]
- 9. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Anti-infective Agent 4
Essential protocols for the safe handling and disposal of Anti-infective Agent 4, ensuring the protection of laboratory personnel and the environment.
Researchers and drug development professionals working with "this compound" must adhere to stringent safety protocols to mitigate risks of exposure and contamination. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment.
The handling of potent anti-infective agents requires a multi-layered approach to safety, beginning with a thorough risk assessment and encompassing the use of appropriate personal protective equipment (PPE), meticulous handling techniques, and certified disposal methods.[1][2] Adherence to these guidelines is critical to prevent laboratory-acquired infections and to ensure regulatory compliance.[3][4]
Personal Protective Equipment (PPE) Specifications
The selection and use of PPE are based on a risk assessment of potential exposure to this compound.[5] The following table summarizes the recommended PPE for various laboratory activities involving this agent.
| Activity Level | Minimum PPE Requirement | Enhanced Precautions (High-Risk Procedures) |
| Low-Risk | - Nitrile Gloves (single pair)- Lab Coat- Safety Glasses | - Double Gloves- Disposable Gown- Face Shield |
| Moderate-Risk | - Double Nitrile Gloves- Disposable Gown- Face Shield with Mask | - N95 Respirator- Coveralls- Boot Covers |
| High-Risk | - N95 Respirator or PAPR- Fluid-Resistant Coveralls- Double Gloves- Boot Covers- Face Shield | - Use of a Class II or III Biological Safety Cabinet is mandatory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize the risk of exposure and contamination during the handling of this compound. The following diagram outlines the procedural flow from preparation to disposal.
Caption: Workflow for handling this compound.
Experimental Protocols
Standard Microbiological Safety Practices
All laboratory personnel must be trained in handling pathogenic agents.[3] Access to the laboratory should be limited during work with this compound.[3]
-
Preparation : Before initiating any work, ensure that all necessary materials are decontaminated and placed within the biological safety cabinet (BSC).[6]
-
Handling : All manipulations of this compound, including pipetting, mixing, and centrifuging, must be conducted within a certified Class II BSC to prevent the generation of aerosols.[6][7] Mouth pipetting is strictly prohibited.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, gloves, and eye protection.[1][8][9] Gloves should be changed immediately if contaminated.[3]
-
Hand Hygiene : Hands must be washed with soap and water after handling infectious materials, after removing gloves, and before leaving the laboratory.[3]
-
Sharps : Use needles and syringes only when essential and handle them with extreme care to prevent self-inoculation.[6] Dispose of all sharps in puncture-resistant containers.[6]
Spill Management Protocol
In the event of a spill of this compound, the following steps must be taken immediately:
-
Isolate the Area : Prevent others from entering the contaminated zone.
-
Don PPE : Wear appropriate protective gear, including gloves, a gown, and a respirator if aerosols are possible.[3]
-
Contain the Spill : Cover the spill with absorbent material.[3]
-
Decontaminate : Apply an appropriate disinfectant to the absorbent material and the surrounding area, allowing for the recommended contact time.[1][3][7]
-
Dispose of Waste : Collect all contaminated materials in a biohazard bag for proper disposal.
-
Final Decontamination : Clean the spill area again with disinfectant.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Disposal Plan
The proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[10]
Waste Segregation and Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.
Caption: Waste disposal decision tree for this compound.
Disposal Procedures
-
Segregation : All waste contaminated with this compound must be segregated at the point of generation.[11]
-
Sharps : Needles, scalpels, and other sharps must be placed in a clearly labeled, puncture-resistant, and leak-proof container.[12]
-
Solid Waste : Contaminated solid waste, such as gloves, gowns, and lab plastics, should be collected in biohazard bags and decontaminated, preferably by autoclaving, before disposal.[7]
-
Liquid Waste : Liquid waste containing this compound should be decontaminated with an effective disinfectant before being discharged into the sanitary sewer.[13]
-
Final Disposal : All decontaminated waste should be disposed of in accordance with local, state, and federal regulations for biohazardous waste.[7][12] For large quantities, a licensed hazardous waste expert should be consulted.[13]
By adhering to these comprehensive safety and disposal protocols, research facilities can effectively manage the risks associated with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. worksafebc.com [worksafebc.com]
- 3. cdc.gov [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 6. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 8. ohsonline.com [ohsonline.com]
- 9. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disposal of outdated anti-infective products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdsco.gov.in [cdsco.gov.in]
- 12. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 13. iwaste.epa.gov [iwaste.epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
